Thallium(1+) undecanoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
34244-93-4 |
|---|---|
Molecular Formula |
C11H21O2Tl |
Molecular Weight |
389.67 g/mol |
IUPAC Name |
thallium(1+);undecanoate |
InChI |
InChI=1S/C11H22O2.Tl/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2-10H2,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
FGZYZJVAZAHFBB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC(=O)[O-].[Tl+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Thallium(I) Undecanoate from Undecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of thallium(I) undecanoate from undecanoic acid. The document details the necessary chemical precursors, a complete experimental protocol, and critical safety considerations for handling the highly toxic materials involved. All quantitative data is presented in structured tables, and a logical workflow for the synthesis is provided as a Graphviz diagram.
Disclaimer: Thallium and its compounds are extremely toxic and should only be handled by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.[1][2][3][4][5] All waste containing thallium must be disposed of as hazardous waste according to institutional and governmental regulations.[1]
Overview of Synthesis
The synthesis of thallium(I) undecanoate is achieved through a neutralization reaction between undecanoic acid and a solution of thallium(I) ethoxide. This method is advantageous due to the generally high yield and the formation of stable, crystalline thallium(I) carboxylate salts.[6][7][8][9] The thallium(I) ethoxide reagent is prepared in a preceding step from thallium metal and absolute ethanol in the presence of air (oxygen).[10][11][12]
Reactant and Product Properties
A summary of the key physical and chemical properties of the reactant, undecanoic acid, and the product, thallium(I) undecanoate, is provided in the table below.
| Property | Undecanoic Acid | Thallium(I) Undecanoate |
| Synonyms | Undecylic acid, n-Undecanoic acid | Thallous undecanoate |
| CAS Number | 112-37-8 | 34244-93-4[13] |
| Molecular Formula | C₁₁H₂₂O₂ | C₁₁H₂₁O₂Tl |
| Molecular Weight | 186.29 g/mol [14][15] | 389.67 g/mol [13] |
| Appearance | Colorless to white crystalline solid[14][15][16][17] | Expected to be a stable crystalline solid[6] |
| Melting Point | 28.6 °C (83.5 °F)[14][15][16] | No data available |
| Boiling Point | 284 °C (543 °F)[14] | No data available |
| Solubility in Water | Insoluble[15][16][17][18] | Expected to be sparingly soluble |
| Density | 0.89 g/cm³[14] | No data available |
Experimental Protocols
Synthesis of Thallium(I) Ethoxide
Materials:
-
Thallium metal (small pieces or shavings)
-
Absolute ethanol
-
Dry, carbon dioxide-free air or oxygen
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Heating mantle
-
Porcelain sieve or similar support for thallium metal
Procedure:
-
Set up the reaction apparatus as depicted in the workflow diagram below, ensuring all glassware is dry.
-
Place small pieces of thallium metal on a porcelain sieve within the reaction flask.
-
Add absolute ethanol to the flask, ensuring the level is below the sieve.
-
Heat the ethanol to reflux.
-
Pass a slow stream of dry, CO₂-free air or oxygen through the gas inlet tube, directing it over the surface of the hot thallium metal.
-
Thallium(I) ethoxide and some thallium(I) hydroxide will form and dissolve in the warm ethanol.[11]
-
Upon cooling, the denser thallium(I) ethoxide will separate as a colorless, oily liquid.[11] The solution is used directly in the next step.
Synthesis of Thallium(I) Undecanoate
Materials:
-
Undecanoic acid
-
Thallium(I) ethoxide solution in ethanol (from step 3.1)
-
Anhydrous diethyl ether or ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of undecanoic acid in a minimal amount of anhydrous ethanol or diethyl ether in a round-bottom flask.
-
With stirring, add a stoichiometric amount of the thallium(I) ethoxide solution prepared in the previous step to the undecanoic acid solution at room temperature. The reaction is a neutralization, forming thallium(I) undecanoate and ethanol.[6][7][8][9]
-
The thallium(I) undecanoate salt is expected to precipitate from the reaction mixture as it is less soluble in the solvent.
-
Continue stirring for approximately 1 hour at room temperature to ensure the reaction goes to completion.
-
Collect the precipitated thallium(I) undecanoate by filtration.
-
Wash the solid product with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the final thallium(I) undecanoate.
Safety Precautions
Thallium and its compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[2][3][5] Strict safety protocols must be followed:
-
Engineering Controls: All manipulations involving thallium and its compounds must be conducted in a certified chemical fume hood with good ventilation.[1][3]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash goggles or a face shield.[1][3][5]
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly after handling thallium compounds, even if gloves were worn.[1][3]
-
Waste Disposal: All thallium-containing waste, including empty containers, contaminated PPE, and reaction residues, must be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
-
Spill Response: In case of a spill, evacuate the area and prevent the spread of the material. Wear appropriate PPE and collect the spilled solid in a sealed container for hazardous waste disposal.[1]
Logical and Experimental Workflows
The following diagrams illustrate the logical relationship of the synthesis and the experimental workflow.
Caption: Logical flow of the synthesis of thallium(I) undecanoate.
Caption: Experimental workflow for the synthesis of thallium(I) undecanoate.
References
- 1. nj.gov [nj.gov]
- 2. Thallium [iloencyclopaedia.org]
- 3. Thallium - ESPI Metals [espimetals.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. buyisotope.com [buyisotope.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. datapdf.com [datapdf.com]
- 10. osti.gov [osti.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thallium undecanoate [webbook.nist.gov]
- 14. Undecylic acid - Wikipedia [en.wikipedia.org]
- 15. Undecanoic Acid | C11H22O2 | CID 8180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Undecanoic acid | 112-37-8, Undecanoic acid Formula - ECHEMI [echemi.com]
- 17. UNDECANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. Human Metabolome Database: Showing metabocard for Undecanoic acid (HMDB0000947) [hmdb.ca]
Thallium(I) Undecanoate: A Technical Overview of its Physicochemical Properties and Biological Significance
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for Thallium(I) undecanoate is limited in publicly available literature. The information presented herein is a comprehensive compilation of known data, extrapolated properties from homologous compounds, and established principles of thallium chemistry. All extrapolated or proposed data are clearly indicated.
Introduction
Thallium(I) undecanoate, with the chemical formula C₁₁H₂₁O₂Tl, is a thallium salt of the long-chain carboxylic acid, undecanoic acid. As a member of the thallium(I) carboxylate family, often referred to as "thallium soaps," it is expected to exhibit unique physicochemical properties, including potential liquid crystalline behavior. The inherent biological activity of the thallium(I) ion, primarily its interference with potassium-dependent cellular processes, makes this compound a subject of interest for toxicological and potentially therapeutic research. This technical guide provides a detailed overview of the known and extrapolated properties of Thallium(I) undecanoate, proposed experimental protocols for its synthesis and characterization, and a discussion of its potential biological implications.
Physical and Chemical Properties
Quantitative experimental data for Thallium(I) undecanoate is scarce. However, by examining trends within the homologous series of thallium(I) alkanoates, we can extrapolate its likely physical and chemical characteristics.
Table 1: Physical and Chemical Properties of Thallium(I) Undecanoate
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₂₁O₂Tl | NIST Chemistry WebBook[1] |
| Molecular Weight | 389.67 g/mol | NIST Chemistry WebBook[1] |
| CAS Number | 34244-93-4 | NIST Chemistry WebBook[1] |
| Melting Point | Estimated: 110-130 °C | Extrapolated from homologous thallium(I) alkanoates. Thallium(I) decanoate and dodecanoate exhibit complex phase transitions in this range. |
| Boiling Point | Decomposes before boiling | Expected behavior for a metal carboxylate. |
| Solubility in Water | Sparingly soluble | General property of long-chain metal carboxylates. |
| Solubility in Organic Solvents | Soluble in hot non-polar organic solvents (e.g., benzene, toluene) | Expected property based on the long alkyl chain. |
| Appearance | White to off-white crystalline solid | Typical appearance of metal carboxylates. |
Experimental Protocols
Proposed Synthesis of Thallium(I) Undecanoate
A standard method for the preparation of thallium(I) carboxylates involves the reaction of a thallium(I) salt, such as thallium(I) hydroxide or thallium(I) carbonate, with the corresponding carboxylic acid.
Materials:
-
Thallium(I) carbonate (Tl₂CO₃)
-
Undecanoic acid (C₁₁H₂₂O₂)
-
Methanol (CH₃OH)
-
Diethyl ether ((C₂H₅)₂O)
-
Deionized water
Procedure:
-
Dissolution: Dissolve undecanoic acid (1 equivalent) in a minimal amount of warm methanol.
-
Reaction: In a separate flask, prepare a suspension of thallium(I) carbonate (0.5 equivalents) in deionized water.
-
Addition: Slowly add the methanolic solution of undecanoic acid to the thallium(I) carbonate suspension with constant stirring. Effervescence (release of CO₂) should be observed.
-
Heating: Gently heat the reaction mixture to 50-60 °C for 1-2 hours to ensure complete reaction. The solution should become clear.
-
Filtration: Filter the hot solution to remove any unreacted thallium(I) carbonate.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Thallium(I) undecanoate will precipitate as a white solid. For further purification, the solid can be recrystallized from a suitable solvent like ethanol.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum desiccator over P₄O₁₀.
Diagram 1: Proposed Synthesis Workflow for Thallium(I) Undecanoate
Caption: A proposed workflow for the synthesis and purification of Thallium(I) undecanoate.
Characterization Methods
3.2.1. Infrared (IR) Spectroscopy
-
Objective: To confirm the formation of the carboxylate salt and identify characteristic functional groups.
-
Method: The IR spectrum of a KBr pellet of the synthesized Thallium(I) undecanoate would be recorded using an FTIR spectrometer.
-
Expected Results:
-
Disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹).
-
Disappearance of the C=O stretching band of the carboxylic acid (around 1710 cm⁻¹).
-
Appearance of two strong absorption bands corresponding to the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group, typically in the regions of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively.
-
The presence of C-H stretching vibrations from the alkyl chain around 2850-2960 cm⁻¹.
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the undecanoate ligand and to probe the environment of the thallium ion.
-
Methods:
-
¹H NMR: The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹³C NMR: A ¹³C NMR spectrum would be acquired to identify all carbon atoms in the undecanoate chain.
-
²⁰⁵Tl NMR: If available, ²⁰⁵Tl NMR spectroscopy could provide information about the coordination environment of the thallium(I) ion.
-
-
Expected Results:
-
¹H NMR: The spectrum would show characteristic signals for the protons of the undecanoate alkyl chain. The chemical shifts would be similar to those of undecanoic acid, with potential slight shifts due to the coordination to thallium.
-
¹³C NMR: The spectrum would display signals for all 11 carbon atoms of the undecanoate chain. The carboxylate carbon would appear downfield, typically in the range of 170-185 ppm.
-
²⁰⁵Tl NMR: The chemical shift of the ²⁰⁵Tl signal would be indicative of the coordination environment and the nature of the thallium-oxygen bond.
-
3.2.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry could be used.
-
Expected Results: The mass spectrum would be expected to show a peak corresponding to the molecular ion [C₁₁H₂₁O₂Tl]⁺ or related adducts. Fragmentation patterns would likely involve the loss of the undecanoate ligand or fragments of the alkyl chain.
3.2.4. Differential Scanning Calorimetry (DSC)
-
Objective: To investigate the thermal transitions, including melting point and any liquid crystalline phases.
-
Method: A small sample of Thallium(I) undecanoate would be heated in a DSC instrument at a controlled rate.
-
Expected Results: The DSC thermogram would likely show one or more endothermic peaks corresponding to solid-solid phase transitions and a final peak for the melting transition to an isotropic liquid. The presence of multiple peaks before melting would be indicative of liquid crystalline (mesophase) behavior, a known characteristic of some long-chain thallium carboxylates.
Biological Activity and Signaling Pathways
Mechanism of Thallium(I) Ion Toxicity
The primary mechanism of thallium(I) toxicity stems from its chemical similarity to the potassium ion (K⁺). The ionic radii of Tl⁺ (1.50 Å) and K⁺ (1.38 Å) are very similar, allowing Tl⁺ to compete with and displace K⁺ in various essential biological processes.
Key Cellular Targets:
-
Na⁺/K⁺-ATPase: Thallium(I) has a higher affinity for the Na⁺/K⁺-ATPase pump than potassium. Its binding inhibits the pump's activity, leading to a disruption of the cellular membrane potential, which is critical for nerve impulse transmission and muscle contraction.
-
Potassium Channels: Thallium(I) can enter cells through potassium channels and subsequently block them, further disrupting potassium homeostasis.
-
Enzymes: Numerous potassium-dependent enzymes can be inhibited by thallium(I), affecting cellular metabolism and energy production.
-
Ribosome Function: Thallium(I) can interfere with ribosome stability and protein synthesis.
Diagram 2: Signaling Pathway of Thallium(I) Ion Interference with Potassium Channels
Caption: Thallium(I) ion disrupts cellular function by competing with potassium ions for transport through potassium channels and inhibiting essential potassium-dependent processes.
Potential Applications in Drug Development
While the high toxicity of thallium compounds limits their therapeutic applications, research into their biological activities continues. The ability of the thallium(I) ion to accumulate in certain tissues has been exploited in diagnostic nuclear medicine with the radioisotope ²⁰¹Tl. The undecanoate moiety, being a long-chain fatty acid, could potentially influence the pharmacokinetic properties of the thallium(I) ion, such as its absorption, distribution, and metabolism. This could be an area for future research, particularly in the context of targeted delivery or the development of novel antimicrobial or anticancer agents, although significant challenges related to toxicity would need to be overcome.
Conclusion
Thallium(I) undecanoate is a long-chain thallium carboxylate with limited specific data available in the scientific literature. Based on the properties of homologous compounds, it is expected to be a white crystalline solid with potential liquid crystalline properties. Its synthesis can likely be achieved through the reaction of thallium(I) carbonate with undecanoic acid. The biological activity of Thallium(I) undecanoate is predicted to be dominated by the high toxicity of the thallium(I) ion, which primarily acts by interfering with potassium-dependent cellular signaling pathways. Further experimental investigation is required to fully elucidate the specific physical, chemical, and biological properties of this compound and to explore any potential applications in materials science or medicine, with careful consideration of its inherent toxicity.
References
Crystal Structure Analysis of Thallium(I) Carboxylates: A Technical Overview
Introduction
Experimental Protocols
The determination of the crystal structure of Thallium(I) carboxylates involves a multi-step process, from synthesis to data analysis. The following sections detail the typical experimental workflow.
Synthesis and Crystallization
The synthesis of Thallium(I) salicylate, as a case study, is achieved through the reaction of Thallium(I) nitrate with salicylic acid in the presence of a base.
-
Preparation of Reactants: Thallium(I) nitrate (1 mmol) is dissolved in a mixture of distilled water and methanol. In a separate flask, salicylic acid (1 mmol) is mixed with sodium hydroxide (1 mmol) in methanol.
-
Reaction: The two solutions are mixed and stirred.
-
Crystallization: The resulting solution is allowed to stand, leading to the formation of crystals suitable for X-ray diffraction analysis.
X-ray Diffraction Data Collection
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray data is collected at a controlled temperature (e.g., 293 K). A monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used.
-
Data Reduction: The collected diffraction data is processed to yield a set of structure factors, which are then used for structure solution and refinement.
Structure Solution and Refinement
The final step is to solve the crystal structure and refine the atomic positions and other parameters.
-
Structure Solution: The positions of the heavy atoms (like Thallium) are often determined using direct methods or Patterson methods.
-
Structure Refinement: The structural model is refined by least-squares methods to best fit the experimental data. This process refines atomic coordinates, thermal parameters, and other crystallographic parameters.
Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a Thallium(I) carboxylate.
Caption: Experimental workflow for Thallium(I) carboxylate crystal structure analysis.
Crystallographic Data
The following tables summarize the key crystallographic data for Thallium(I) salicylate. This data provides a quantitative description of the crystal structure.
Table 1: Crystal Data and Structure Refinement for Thallium(I) Salicylate
| Parameter | Value |
| Empirical Formula | C₇H₅O₃Tl |
| Formula Weight | 341.48 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a | 8.8021(18) Å |
| b | 8.2930(19) Å |
| c | 19.773(4) Å |
| Volume | 1443.4(5) ų |
| Z | 8 |
| Density (calculated) | 3.14 g/cm³ |
| Absorption Coefficient | 22.3 mm⁻¹ |
| F(000) | 1216 |
Table 2: Selected Bond Lengths and Angles for Thallium(I) Salicylate
| Bond | Length (Å) | Angle | Degrees (°) |
| Tl1-O2ⁱ | 2.54(6) | O2ⁱ-Tl1-O4 | - |
| Tl1-O4 | 2.743(8) | O2ⁱ-Tl1-O3 | - |
| Tl1-O3 | 2.93(5) | O4-Tl1-O3 | - |
| Tl1-O4ⁱⁱ | 3.035(9) | O2ⁱ-Tl1-O4ⁱⁱ | - |
Symmetry transformations used to generate equivalent atoms: (i) x, -y+1/2, z-1/2; (ii) -x+1/2, y, z-1/2
Structural Discussion
The crystal structure of Thallium(I) salicylate reveals a two-dimensional polymeric network. The coordination environment around the Thallium(I) ion is of particular interest. In this structure, the Tl⁺ ion is coordinated by four oxygen atoms from the salicylate ligands, forming a TlO₄ environment.
A key feature in the coordination geometry is a noticeable gap, which is attributed to the stereochemically active 6s² lone pair of electrons on the Thallium(I) ion. This lone pair influences the arrangement of ligands around the metal center, resulting in a distorted coordination sphere. The Tl-O bond lengths vary, with some being shorter on the side opposite to the presumed location of the lone pair.
Furthermore, there are interactions between the Thallium atom and the carbon atoms of the aromatic ring of the salicylate ligand. These Tl···C interactions contribute to the overall coordination environment, effectively increasing the hapticity.
Conclusion
The crystal structure analysis of Thallium(I) carboxylates, exemplified by Thallium(I) salicylate, provides valuable insights into the coordination chemistry of Thallium(I). The detailed experimental protocols and the resulting structural data highlight the importance of considering factors such as the stereochemically active lone pair in understanding the solid-state structures of these compounds. This knowledge is fundamental for the rational design of new materials and for understanding the behavior of Thallium in various chemical and biological systems. Further research to obtain the crystal structure of Thallium(I) undecanoate would be a valuable addition to the structural database of Thallium compounds.
Thallium(1+) undecanoate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Data
A clear identification of a chemical compound is critical for research and development. The following table summarizes the key identifiers for Thallium(1+) undecanoate.
| Property | Value |
| CAS Number | 34244-93-4 |
| Molecular Formula | C₁₁H₂₁O₂Tl |
| Molecular Weight | 389.6665 g/mol |
Toxicological Profile of Thallium Compounds
Due to a lack of specific data on this compound, the toxicological information presented here is based on the well-documented effects of other thallium salts, such as thallium sulfate and thallium acetate. Thallium and its compounds are known to be highly toxic.
The primary mechanism of thallium toxicity stems from the similarity of the thallous ion (Tl⁺) to the potassium ion (K⁺) in terms of ionic radius and electrical charge. This resemblance allows thallium to interfere with essential potassium-dependent biological processes.[1] Thallium has a high affinity for sodium/potassium-ATPase, disrupting cellular ion homeostasis.[2] Furthermore, thallium readily reacts with sulfhydryl groups in proteins, leading to the inhibition of various enzymes.[1][2]
The toxic effects of thallium are multi-systemic, affecting the nervous, gastrointestinal, and dermal systems.[3] Common symptoms of thallium poisoning include peripheral neuropathy, abdominal pain, and alopecia (hair loss).[1][2]
Potential Signaling Pathway Disruption by Thallium
While no specific signaling pathways have been elucidated for this compound, the known mechanisms of thallium toxicity suggest interference with fundamental cellular signaling. The disruption of potassium channels and Na⁺/K⁺-ATPase by the Tl⁺ ion would have widespread consequences on cellular function, including nerve impulse transmission and maintenance of cell membrane potential. The inhibition of enzymes through interaction with sulfhydryl groups could affect numerous metabolic and signaling cascades.
Below is a generalized diagram illustrating the potential cellular targets of thallium, based on its known toxicological mechanisms.
Caption: Potential cellular mechanisms of thallium toxicity.
Experimental Considerations
Given the extreme toxicity of thallium compounds, any experimental work with this compound must be conducted with stringent safety protocols in place. This includes the use of appropriate personal protective equipment (PPE), handling within a certified fume hood, and proper waste disposal procedures.
Due to the lack of specific experimental protocols in the literature for this compound, researchers would need to develop and validate their own methods based on the properties of the compound and the intended application.
Conclusion
This compound is a defined chemical entity with a known CAS number and molecular weight. However, there is a significant lack of publicly available data regarding its specific biological activity, experimental uses, and signaling pathways. The information available on other thallium compounds highlights a high degree of toxicity, which should be a primary consideration for any research or development activities. Professionals seeking to work with this compound should proceed with extreme caution and may need to conduct foundational research to characterize its properties and biological effects.
References
An In-depth Technical Guide on the Solubility of Thallium(I) Undecanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, publicly available quantitative solubility data for Thallium(I) undecanoate in specific organic solvents is limited. This guide provides qualitative solubility information for related thallium compounds to offer general insights. It also details established experimental protocols for determining the solubility of such compounds.
Introduction to Thallium(I) Carboxylates
Thallium(I) salts of long-chain carboxylic acids, such as undecanoic acid, are of interest in various fields, including materials science and organic synthesis. Understanding their solubility in organic solvents is crucial for their application, purification, and handling. The solubility of these compounds is influenced by the nature of the organic solvent, temperature, and the length of the hydrocarbon chain of the carboxylate. Generally, an increase in the length of the nonpolar alkyl chain is expected to enhance solubility in nonpolar organic solvents.
Solubility Profile of Thallium(I) Compounds
| Compound Name | Formula | Soluble In | Insoluble In | Sparingly Soluble In |
| Thallium(I) acetate | CH₃COOTl | Water, Alcohol[1][2] | Acetone[1] | |
| Thallium(I) chloride | TlCl | Alcohol | ||
| Thallium(I) bromide | TlBr | Acetone | Alcohol | |
| Thallium(I) iodide | TlI | Alcohol | ||
| Thallium(I) carbonate | Tl₂CO₃ | Alcohol, Ether, Acetone | ||
| Thallium(I) nitrate | TlNO₃ | Alcohol |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for any research involving new compounds. The following are established methods for quantifying the solubility of a solid in a liquid solvent.
Gravimetric Method
The gravimetric method is a fundamental and widely used technique for determining solubility.[3][4][5][6] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Methodology:
-
Preparation of a Saturated Solution:
-
An excess amount of the solute (Thallium(I) undecanoate) is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).
-
The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period is crucial.
-
-
Separation of the Saturated Solution:
-
The agitation is stopped, and the undissolved solid is allowed to settle.
-
A known volume of the clear, supernatant saturated solution is carefully withdrawn using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.
-
The withdrawn sample is then filtered through a fine-porosity filter (e.g., a syringe filter) to remove any remaining solid particles. The filtration apparatus should also be maintained at the experimental temperature.
-
-
Determination of Solute Mass:
-
The filtered, saturated solution is transferred to a pre-weighed, dry evaporating dish or beaker.
-
The solvent is carefully evaporated at a controlled temperature (low enough to prevent decomposition of the solute). This can be done on a hot plate in a fume hood or in a vacuum oven.
-
Once the solvent is completely removed, the dish containing the dry solute residue is cooled to room temperature in a desiccator to prevent moisture absorption.
-
The dish with the residue is then weighed accurately.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is determined by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.
-
The solubility is then expressed in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).
-
Spectroscopic Methods
Spectroscopic techniques can also be employed for solubility determination, especially for compounds that have a chromophore (absorb UV-Visible light).[7][8][9][10]
General Methodology:
-
Calibration Curve: A series of standard solutions of the solute with known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at a specific wavelength (λmax) using a UV-Visible spectrophotometer. A calibration curve of absorbance versus concentration is then plotted.
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method.
-
Analysis: A sample of the clear, filtered saturated solution is carefully diluted with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Concentration Determination: The absorbance of the diluted solution is measured, and its concentration is determined from the calibration curve. The initial concentration of the saturated solution is then calculated by taking the dilution factor into account.
Conclusion
References
- 1. TABLE 3-2, Physical and Chemical Properties of Thallium and Compoundsa - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]
- 9. scirp.org [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Spectroscopic Data of Thallium(I) Undecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thallium(I) undecanoate is a metal-organic compound that, while not extensively studied, holds potential interest in various research fields, including materials science and as a potential intermediate in organic synthesis. This guide provides a comprehensive overview of the expected spectroscopic characteristics of Thallium(I) undecanoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for its synthesis and characterization are also presented.
Synthesis of Thallium(I) Undecanoate
A common and effective method for the synthesis of Thallium(I) carboxylates involves the reaction of a Thallium(I) salt, such as Thallium(I) carbonate or hydroxide, with the corresponding carboxylic acid.
Experimental Protocol: Synthesis from Thallium(I) Carbonate
-
Materials:
-
Undecanoic acid (C₁₁H₂₂O₂)
-
Thallium(I) carbonate (Tl₂CO₃)
-
Methanol (CH₃OH)
-
Diethyl ether ((C₂H₅)₂O)
-
-
Procedure:
-
Dissolve a stoichiometric amount of undecanoic acid in methanol.
-
In a separate flask, create a slurry of Thallium(I) carbonate in methanol. A slight excess of the carboxylic acid can be used to ensure complete reaction of the carbonate.
-
Slowly add the undecanoic acid solution to the Thallium(I) carbonate slurry with constant stirring at room temperature. Effervescence (release of CO₂) will be observed.
-
Continue stirring the reaction mixture for 2-3 hours after the gas evolution ceases to ensure the reaction goes to completion.
-
Filter the resulting solution to remove any unreacted Thallium(I) carbonate.
-
The methanol is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude Thallium(I) undecanoate.
-
The crude product can be purified by recrystallization. A common method is to dissolve the product in a minimal amount of hot methanol and then precipitate it by the slow addition of diethyl ether, followed by cooling.
-
The purified white solid is then collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum.
-
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Thallium(I) undecanoate.
NMR Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for the Undecanoate Moiety (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ -(CH₂)₉-COO⁻ | ~ 0.88 (t) | ~ 14.1 |
| CH₃-(C H₂)₇-CH₂-CH₂-COO⁻ | ~ 1.26 (m) | ~ 22.7 - 31.9 |
| CH₃-(CH₂)₇-C H₂-CH₂-COO⁻ | ~ 1.63 (p) | ~ 29.4 |
| CH₃-(CH₂)₈-C H₂-COO⁻ | ~ 2.35 (t) | ~ 34.2 |
| -(CH₂)₉-COO ⁻ | - | ~ 178-180 |
Note: The chemical shifts for the protons and carbons of the alkyl chain are expected to be very similar to those of undecanoic acid or other undecanoate salts. The most significant difference would be observed for the carbons and protons alpha and beta to the carboxylate group.
Table 2: Predicted ²⁰⁵Tl NMR Data
| Parameter | Value |
| Chemical Shift (ppm) | Expected in the range of +500 to +1500 ppm |
Note: ²⁰⁵Tl is the preferred nucleus for thallium NMR studies due to its higher sensitivity and narrower signals compared to ²⁰³Tl. The chemical shift of ²⁰⁵Tl is highly sensitive to its chemical environment, and for Thallium(I) carboxylates, it is expected to be in the downfield region relative to the common reference of TlNO₃ in D₂O.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~ 2920, ~ 2850 | C-H stretching (alkyl chain) | Strong |
| ~ 1540 - 1650 | Asymmetric COO⁻ stretching | Strong |
| ~ 1380 - 1450 | Symmetric COO⁻ stretching | Strong |
Note: The positions of the carboxylate stretching bands are indicative of the nature of the metal-carboxylate bond. For an ionic bond, as expected for Thallium(I) undecanoate, the separation between the asymmetric and symmetric stretching frequencies is typically smaller than that for a covalent (unidentate) bond.
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Data (Positive Ion Mode)
| m/z | Assignment | Notes |
| 203, 205 | [Tl]⁺ | Characteristic isotopic pattern of Thallium (²⁰³Tl: ~29.5%, ²⁰⁵Tl: ~70.5%) |
| 387, 389 | [C₁₁H₂₁O₂Tl]⁺ ([M]⁺) | Molecular ion peak, showing the isotopic pattern of Thallium. |
| 590, 592 | [C₂₂H₄₃O₄Tl]⁺ ([M+C₁₁H₂₂O₂]⁺) | Adduct ion, may be observed depending on ionization conditions. |
Note: Electrospray ionization (ESI) or Field Desorption (FD) would be suitable techniques for analyzing Thallium(I) undecanoate. The observation of the molecular ion and the characteristic isotopic signature of thallium would be key for its identification.
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy
-
¹H and ¹³C NMR:
-
Dissolve 5-10 mg of Thallium(I) undecanoate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
-
²⁰⁵Tl NMR:
-
Prepare a more concentrated solution (50-100 mg/mL) in a suitable solvent.
-
Use a broadband probe tuned to the ²⁰⁵Tl frequency.
-
Acquire the spectrum with a relatively large spectral width due to the wide chemical shift range of thallium.
-
Use an external reference, such as a saturated solution of TlNO₃ in D₂O.
-
IR Spectroscopy
-
Prepare a sample by either creating a KBr pellet (mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water.
Mass Spectrometry
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent for the chosen ionization technique (e.g., methanol for ESI).
-
Introduce the sample into the mass spectrometer.
-
For ESI-MS, typical parameters would be a capillary voltage of 3-4 kV and a drying gas temperature of 200-300 °C.
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of Thallium(I) undecanoate.
Caption: Workflow for the synthesis and spectroscopic characterization of Thallium(I) undecanoate.
The Dawn of Thallium Carboxylates: A Technical Guide to Their Discovery and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thallium, a soft, silvery-white metal, was a latecomer to the periodic table, its discovery in 1861 marking a significant advancement in the field of spectroscopy.[1][2][3] Hot on the heels of the element's identification, the exploration of its chemical reactivity began, leading to the synthesis and characterization of a diverse array of thallium compounds. Among these, thallium carboxylates emerged as a class of compounds with unique properties and applications, from their use in early organic synthesis to their role in the preparation of high-density solutions. This in-depth technical guide delves into the discovery and historical context of thallium carboxylates, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The Discovery of Thallium: A Tale of Two Chemists
The story of thallium's discovery is intertwined with the development of flame spectroscopy and a spirited rivalry between two chemists: the English scientist Sir William Crookes and the French chemist Claude-Auguste Lamy. In 1861, while examining the residues from a sulfuric acid production plant, Crookes observed a brilliant green line in the spectrum, a line unaccounted for by any known element.[1][3] He named this new element "thallium," derived from the Greek word "thallos," meaning a green twig or shoot, in honor of its characteristic spectral emission.[1][4]
Independently, and at around the same time, Claude-Auguste Lamy also identified the new element while studying similar residues from a sulfuric acid factory.[1] Crucially, Lamy had access to a larger quantity of the thallium-containing material, which enabled him not only to confirm the discovery but also to isolate a significant amount of the pure metal and investigate its compounds more thoroughly.[1] This led to a period of contention over who deserved primary credit for the discovery, a debate that ultimately saw both men recognized for their contributions.[1]
Early Synthesis and Characterization of Thallium Carboxylates
Following the isolation of metallic thallium, chemists of the era, including Lamy, began to explore its chemical behavior. The preparation of thallium salts of various acids, including carboxylic acids, was a natural progression. The synthesis of thallium(I) carboxylates was typically achieved through straightforward acid-base reactions, a method that remains fundamental today.
Experimental Protocol: General Synthesis of Thallium(I) Carboxylates
The historical preparation of thallium(I) carboxylates generally followed one of two primary routes:
-
Reaction of Thallium(I) Hydroxide with a Carboxylic Acid: Thallium metal readily oxidizes in the presence of water to form thallium(I) hydroxide (TlOH), a water-soluble base. The addition of a carboxylic acid (RCOOH) to an aqueous solution of thallium(I) hydroxide results in a neutralization reaction, yielding the corresponding thallium(I) carboxylate (RCOOTl) and water.
-
Reaction: TlOH + RCOOH → RCOOTl + H₂O
-
-
Reaction of Thallium(I) Carbonate with a Carboxylic Acid: Thallium(I) carbonate (Tl₂CO₃) can also be used as a starting material. Its reaction with a carboxylic acid produces the thallium(I) carboxylate, water, and carbon dioxide.
-
Reaction: Tl₂CO₃ + 2 RCOOH → 2 RCOOTl + H₂O + CO₂
-
The resulting thallium carboxylate could then be isolated by evaporation of the solvent and purified by recrystallization, often from alcohol.
Quantitative Data of Thallium Carboxylates
The following table summarizes key quantitative data for a selection of thallium(I) carboxylates, compiled from historical and modern sources.
| Carboxylate | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Solubility in Water |
| Thallium(I) Formate | Tl(HCOO) | 249.39 | 100 | 5.19 | Very soluble |
| Thallium(I) Acetate | Tl(CH₃COO) | 263.42 | 131 | 3.76 | Very soluble[5] |
| Thallium(I) Propionate | Tl(C₂H₅COO) | 277.44 | 115 | - | Soluble |
| Thallium(I) Butyrate | Tl(C₃H₇COO) | 291.47 | 125 | - | Soluble |
| Thallium(I) Malonate | Tl₂(C₃H₂O₄) | 510.79 | - | - | Soluble |
Historical Applications and Significance
While the high toxicity of thallium and its compounds has limited their widespread use, thallium carboxylates have found niche applications throughout history.
Clerici's Solution: A High-Density Liquid for Mineral Separation
One of the most notable historical applications of thallium carboxylates was in the formulation of Clerici's solution, invented by the Italian chemist Enrico Clerici in 1907. This aqueous solution, a mixture of equal parts thallium(I) formate and thallium(I) malonate, is renowned for its remarkably high density, reaching up to 4.25 g/cm³ at room temperature. This property made it an invaluable tool for mineralogists and geologists for the separation of minerals based on their density.
Role in Organic Synthesis
In the mid-20th century, thallium salts, including thallium(III) acetate and trifluoroacetate, gained prominence as reagents in organic synthesis. These compounds were particularly useful for electrophilic aromatic substitution and oxidation reactions. While the toxicity of thallium has led to its replacement by less hazardous reagents in many modern synthetic methodologies, its historical role in the development of organic chemistry is undeniable.
Visualizing the Historical Context
To illustrate the timeline of key events related to the discovery and early development of thallium and its carboxylates, the following diagram is provided.
Conclusion
The discovery of thallium and the subsequent exploration of its carboxylate derivatives represent a fascinating chapter in the history of chemistry. From the spectroscopic observations of Crookes and the preparative work of Lamy to the ingenious application of thallium formate and malonate in Clerici's solution, the story of thallium carboxylates is one of scientific curiosity, innovation, and a growing awareness of the toxicological properties of the elements. For modern researchers, understanding this historical context provides a valuable foundation for the continued investigation and safe handling of these unique and powerful chemical compounds.
References
- 1. Thallium - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Thallium | Chemical Element, Poisonous Metal, Uses & Properties | Britannica [britannica.com]
- 4. americanelements.com [americanelements.com]
- 5. TABLE 3-2, Physical and Chemical Properties of Thallium and Compoundsa - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]
Theoretical and Experimental Approaches to Elucidating the Structure of Thallium(I) Undecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical and experimental framework for the structural characterization of Thallium(I) undecanoate. Due to a lack of specific literature on this compound, this document provides a proposed methodology based on established computational and analytical techniques for similar long-chain metal carboxylates. The guide details protocols for Density Functional Theory (DFT) calculations to predict the molecular geometry and spectroscopic properties. Furthermore, it describes experimental procedures for synthesis, single-crystal X-ray diffraction, and spectroscopic analysis (FTIR and NMR) to validate the theoretical findings. All quantitative data from these proposed studies should be systematically organized for comparative analysis. The integrated workflow presented herein is designed to provide a thorough understanding of the structural and electronic properties of Thallium(I) undecanoate, which is crucial for its potential applications in drug development and materials science.
Introduction
Thallium(I) compounds have garnered interest due to the unique stereochemical activity of the 6s² lone pair of electrons on the Tl⁺ ion, which can significantly influence their crystal structures and coordination chemistry. Undecanoic acid, a medium-chain fatty acid, is a versatile ligand that can form complexes with various metal ions. The structure of Thallium(I) undecanoate is of fundamental interest for understanding the interplay of weak interactions, such as Tl-O bonds and potential thallophilic interactions, in the solid state. A detailed structural elucidation is a prerequisite for exploring its potential utility in pharmaceutical and materials science applications.
This guide proposes a dual approach, combining theoretical calculations with experimental validation, to thoroughly characterize the molecular and crystal structure of Thallium(I) undecanoate.
Theoretical Calculations: A Proposed DFT Approach
Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of metal complexes with a good balance between accuracy and computational cost.[1][2]
Computational Methodology
A suggested DFT protocol for Thallium(I) undecanoate is as follows:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or ADF should be utilized.
-
Functional: A hybrid functional, such as B3LYP, is recommended for geometry optimization and frequency calculations, as it often provides reliable results for main group elements.
-
Basis Set: For the Thallium atom, a relativistic pseudopotential and a corresponding basis set (e.g., LANL2DZ or a more sophisticated one like the Stuttgart-Dresden basis sets) should be employed to account for relativistic effects. For the lighter atoms (C, H, O), a Pople-style basis set like 6-311++G(d,p) would be appropriate.
-
Calculations to be Performed:
-
Geometry Optimization: To determine the lowest energy structure, including bond lengths, bond angles, and dihedral angles.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational (IR) spectra.
-
NMR Chemical Shift Calculations: To predict the ¹³C and ¹H NMR chemical shifts, which can be compared with experimental data. Relativistic effects should be considered in the NMR calculations for thallium.[3]
-
Experimental Protocols
The following experimental procedures are proposed for the synthesis and characterization of Thallium(I) undecanoate.
Synthesis of Thallium(I) Undecanoate
A common method for the synthesis of thallium(I) carboxylates involves the reaction of a soluble thallium(I) salt, such as thallium(I) carbonate or thallium(I) hydroxide, with the corresponding carboxylic acid.[4][5]
Protocol:
-
Dissolve undecanoic acid in a suitable solvent, such as ethanol or a water-ethanol mixture.
-
In a separate vessel, dissolve a stoichiometric equivalent of Thallium(I) carbonate in water.
-
Slowly add the Thallium(I) carbonate solution to the undecanoic acid solution with constant stirring. Effervescence (release of CO₂) should be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.
-
The resulting precipitate of Thallium(I) undecanoate can be collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried in a desiccator.
-
For single-crystal X-ray diffraction, suitable crystals may be grown by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement in a crystalline solid.
Protocol:
-
A suitable single crystal of Thallium(I) undecanoate is mounted on a diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
The collected data are processed (integrated and scaled), and the structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Spectroscopic Characterization
3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the formation of the carboxylate salt. The difference in the stretching frequencies of the carboxylate group (asymmetric and symmetric) can provide information about its coordination mode.[6]
Protocol:
-
The solid sample is prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.
-
The FTIR spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹).
-
The positions of the characteristic absorption bands, particularly the asymmetric and symmetric COO⁻ stretching vibrations, are analyzed.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can confirm the structure of the undecanoate ligand. While ²⁰⁵Tl NMR is also possible, it often requires specialized equipment.[7][8]
Protocol:
-
The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, if solubility permits).
-
¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure of the organic part of the molecule.
Data Presentation
To facilitate a direct comparison between theoretical and experimental data, all quantitative results should be summarized in clear and well-structured tables.
Table 1: Comparison of Theoretical and Experimental Structural Parameters for Thallium(I) Undecanoate
| Parameter | Calculated (DFT) | Experimental (X-ray) |
| Bond Lengths (Å) | ||
| Tl - O1 | Value | Value |
| Tl - O2 | Value | Value |
| C1 - O1 | Value | Value |
| C1 - O2 | Value | Value |
| C1 - C2 | Value | Value |
| ... (other relevant bonds) | ... | ... |
| **Bond Angles (°) ** | ||
| O1 - Tl - O2 | Value | Value |
| O1 - C1 - O2 | Value | Value |
| O1 - C1 - C2 | Value | Value |
| ... (other relevant angles) | ... | ... |
| Dihedral Angles (°) | ||
| Tl - O1 - C1 - O2 | Value | Value |
| ... (other relevant dihedrals) | ... | ... |
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for Thallium(I) Undecanoate
| Spectroscopic Data | Calculated (DFT) | Experimental |
| FTIR (cm⁻¹) | ||
| νas(COO⁻) | Value | Value |
| νs(COO⁻) | Value | Value |
| Δν (νas - νs) | Value | Value |
| ¹³C NMR (ppm) | ||
| C1 (COO⁻) | Value | Value |
| C2 | Value | Value |
| ... (other carbons) | ... | ... |
| ¹H NMR (ppm) | ||
| Hα | Value | Value |
| ... (other protons) | ... | ... |
Mandatory Visualizations
Integrated Workflow for Structural Elucidation
The following diagram illustrates the logical flow of the proposed integrated theoretical and experimental approach for the structural characterization of Thallium(I) undecanoate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Density Functional Theory Study on the Interactions of Metal Ions with Long Chain Deprotonated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Thallium(I) Tropolonates: Synthesis, Structure, Spectral Characteristics, and Antimicrobial Activity Compared to Lead(II) and Bismuth(III) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. (Tl) Thallium NMR [chem.ch.huji.ac.il]
- 8. NMR Periodic Table: Thallium NMR [imserc.northwestern.edu]
Thallium(I) Undecanoate: A Comprehensive Technical Guide to Health and Safety
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. Thallium(I) undecanoate is a highly toxic compound, and all handling should be performed by qualified personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. This guide is not a substitute for a formal risk assessment and adherence to all applicable local, state, and federal regulations.
Introduction
Thallium(I) undecanoate (C₁₁H₂₁O₂Tl) is a metal-organic compound that, due to the presence of the thallium(I) ion, presents a significant health and safety risk. Thallium and its compounds are well-documented as being highly toxic to humans and the environment.[1][2] The toxicity of thallium(I) undecanoate is primarily attributed to the thallium(I) cation, which can substitute for potassium ions in biological systems, thereby disrupting numerous critical cellular processes.[3] This guide provides a comprehensive overview of the known hazards, safe handling procedures, emergency protocols, and waste disposal for Thallium(I) undecanoate, based on the established data for soluble thallium compounds.
Hazard Identification and Classification
GHS Classification (Anticipated):
-
Acute Toxicity, Oral (Category 2): H300 - Fatal if swallowed.[4][5]
-
Acute Toxicity, Dermal (Category 2): H310 - Fatal in contact with skin.
-
Acute Toxicity, Inhalation (Category 2): H330 - Fatal if inhaled.[5]
-
Specific Target Organ Toxicity (Repeated Exposure) (Category 2): H373 - May cause damage to organs through prolonged or repeated exposure.[5]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): H411 - Toxic to aquatic life with long lasting effects.
Signal Word: Danger
Primary Routes of Exposure: Ingestion, inhalation of dust, and skin absorption.[2][6]
Physical and Chemical Properties
Limited specific data exists for Thallium(I) undecanoate. The following table summarizes known information and general properties of related compounds.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₁O₂Tl | [7] |
| Molecular Weight | 389.67 g/mol | [7] |
| CAS Number | 34244-93-4 | [7] |
| Appearance | Assumed to be a solid. Thallium itself is a bluish-white, soft, malleable metal that turns gray on exposure to air.[8][9] | General Knowledge |
| Solubility | Assumed to be soluble in water and organic solvents, similar to other thallium salts. Many thallium compounds are highly soluble in water.[2] | General Knowledge |
Toxicological Information
Thallium is a cumulative poison, and its effects can be delayed.[10][11] The toxicity of Thallium(I) undecanoate is expected to be similar to other soluble thallium compounds.
Acute Effects
-
Gastrointestinal: Nausea, vomiting, diarrhea, and severe abdominal pain are often the initial symptoms.[1][2][6][10]
-
Neurological: Within 1 to 5 days, neurological symptoms can appear, including painful sensations in the limbs, numbness, tremors, and in severe cases, convulsions and coma.[2][10]
-
Cardiovascular: Tachycardia and hypertension have been reported.
Chronic Effects
-
Dermatological: Hair loss (alopecia) is a characteristic sign of thallium poisoning, typically occurring 2 to 3 weeks after exposure.[1][10][12]
-
Neurological: Long-term exposure can lead to permanent neurological damage, including difficulty walking, involuntary movements, and cognitive impairment.[10]
-
Other: Thallium can also cause damage to the liver, kidneys, and heart.[10][13]
Occupational Exposure Limits
The following occupational exposure limits are for soluble thallium compounds and should be strictly adhered to when handling Thallium(I) undecanoate.
| Regulatory Body | Exposure Limit (8-hour TWA) | Source |
| OSHA (PEL) | 0.1 mg/m³ | [13][14][15] |
| NIOSH (REL) | 0.1 mg/m³ | [13][14][15] |
| ACGIH (TLV) | 0.1 mg/m³ (skin) | [13][14][15] |
Immediately Dangerous to Life or Health (IDLH): 15 mg/m³ (as Thallium).[6][15]
Experimental Protocols: Safe Handling and Emergency Procedures
Standard Operating Procedure for Handling Thallium(I) Undecanoate
This protocol outlines the minimum requirements for safely handling Thallium(I) undecanoate.
1. Engineering Controls:
- All work with Thallium(I) undecanoate must be conducted in a certified chemical fume hood or a glove box.[14]
- The work area should be equipped with a safety shower and an eyewash station in the immediate vicinity.[14]
2. Personal Protective Equipment (PPE):
- Gloves: Wear two pairs of nitrile gloves. Change gloves immediately if contaminated.
- Eye Protection: Chemical safety goggles and a face shield are mandatory.
- Lab Coat: A disposable lab coat or a lab coat dedicated to thallium work should be worn.
- Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a high-efficiency particulate filter (P100) is required.[16]
3. Weighing and Solution Preparation:
- Weighing of solid Thallium(I) undecanoate should be done on weighing paper within an enclosed analytical balance inside a fume hood.[17][18]
- Use dedicated spatulas and glassware for thallium compounds.[17][18] These items should be clearly labeled and never used for other purposes.
- Work on a disposable bench protector to contain any spills.[17][18]
4. Decontamination:
- Wipe down all surfaces and equipment with a 10% sodium hypochlorite solution followed by a water rinse.
- All disposable materials, including gloves, bench protectors, and weighing papers, must be disposed of as hazardous waste.
Emergency Procedures
1. In Case of Skin Contact:
- Immediately remove contaminated clothing.
- Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][19][20]
- Seek immediate medical attention.
2. In Case of Eye Contact:
- Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4][20]
- Seek immediate medical attention.
3. In Case of Inhalation:
- Move the person to fresh air immediately.[4][21]
- If breathing is difficult, administer oxygen.
- Seek immediate medical attention.
4. In Case of Ingestion:
- Do NOT induce vomiting.[4]
- Rinse the mouth with water.[4]
- Seek immediate medical attention. Inform medical personnel that the patient has ingested a thallium compound.
5. In Case of a Spill:
- Evacuate the area and restrict access.
- Wear appropriate PPE, including respiratory protection.
- For small spills, carefully scoop up the solid material into a labeled, sealed container for hazardous waste disposal.[4] Avoid creating dust.[4]
- Clean the spill area with a 10% sodium hypochlorite solution.
- For large spills, contact your institution's environmental health and safety department.
Waste Disposal
All waste containing Thallium(I) undecanoate, including contaminated labware, PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed container for hazardous waste.[22][23] Follow all institutional, local, state, and federal regulations for the disposal of heavy metal waste.
Visualizations
Caption: Overview of Thallium Toxicity Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Thallium poisoning - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Thallium - ESPI Metals [espimetals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Thallium undecanoate [webbook.nist.gov]
- 8. Thallium | Tl | CID 5359464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thallium | Chemical Element, Poisonous Metal, Uses & Properties | Britannica [britannica.com]
- 10. Thallium: Systemic Agent | NIOSH | CDC [cdc.gov]
- 11. Thallium and Thallium Compounds (HSG 102, 1996) [inchem.org]
- 12. HEALTH EFFECTS - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Thallium: What Are the Symptoms of Poisoning? [medicinenet.com]
- 14. nj.gov [nj.gov]
- 15. nj.gov [nj.gov]
- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - Thallium (soluble compounds, as Tl) [cdc.gov]
- 17. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 18. infinitalab.com [infinitalab.com]
- 19. Is There a Cure for Thallium Poisoning? Symptoms & Treatment [medicinenet.com]
- 20. Thallium Toxicity Treatment & Management: Prehospital Care, Emergency Department Care, Consultations [emedicine.medscape.com]
- 21. fishersci.co.uk [fishersci.co.uk]
- 22. eoxs.com [eoxs.com]
- 23. eoxs.com [eoxs.com]
Thermal Stability and Decomposition of Thallium(I) Undecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition products of Thallium(I) undecanoate. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from studies on homologous thallium(I) alkanoates, particularly thallium(I) decanoate, and the general thermal behavior of metal carboxylates. The document outlines probable thermal decomposition pathways, predicted decomposition temperatures, and potential decomposition products. Detailed experimental protocols for the analysis of these properties are also provided, along with graphical representations of key processes to aid in understanding.
Introduction
Thallium(I) undecanoate (C₁₁H₂₁O₂Tl) is a metal-organic salt that, like other long-chain metal carboxylates, has potential applications in various fields, including as a precursor for nanoparticle synthesis and in catalysis. An understanding of its thermal stability and decomposition characteristics is crucial for its synthesis, storage, and application, particularly in processes involving elevated temperatures. This guide aims to provide a detailed technical overview of these properties, addressing the core requirements of researchers and professionals in drug development and materials science.
Predicted Thermal Stability and Decomposition Data
Table 1: Predicted Thermal Decomposition Data for Thallium(I) Undecanoate
| Parameter | Predicted Value/Range | Remarks |
| Decomposition Onset Temperature (T_onset) | 250 - 300 °C | In an inert atmosphere (e.g., N₂, Ar). Onset may be lower in an oxidizing atmosphere. |
| Peak Decomposition Temperature (T_peak) | 300 - 350 °C | The temperature of the maximum rate of mass loss. |
| Decomposition Stages | Likely a single primary stage | A clean decomposition to the final solid product is expected. |
| Residue at 600 °C | ~57.5% | Calculated based on the formation of Thallium(I) oxide (Tl₂O). |
Proposed Decomposition Pathway and Products
The thermal decomposition of metal carboxylates can proceed through various mechanisms. For Thallium(I) undecanoate, in an inert atmosphere, the most probable decomposition pathway involves the formation of Thallium(I) oxide (Tl₂O) and a mixture of organic products.
The overall proposed decomposition reaction is:
2 Tl(O₂C₁₁H₂₁) → Tl₂O + CO₂ + (Organic Products)
The organic byproducts are likely to be a complex mixture resulting from the decarboxylation and subsequent reactions of the undecanoate chain. Based on studies of other long-chain metal carboxylates, these products may include hydrocarbons (alkanes and alkenes) and ketones.
Table 2: Predicted Decomposition Products of Thallium(I) Undecanoate
| Product Type | Specific Compound(s) | Method of Identification |
| Solid Residue | Thallium(I) oxide (Tl₂O) | Powder X-ray Diffraction (PXRD), X-ray Photoelectron Spectroscopy (XPS) |
| Gaseous Products | Carbon dioxide (CO₂) | Mass Spectrometry (MS), Fourier Transform Infrared Spectroscopy (FTIR) |
| Volatile Organic Compounds | Undecane, Undecenes, Ketones (e.g., 11-heneicosanone) | Gas Chromatography-Mass Spectrometry (GC-MS) |
Experimental Protocols
To experimentally determine the thermal stability and decomposition products of Thallium(I) undecanoate, a combination of thermoanalytical and spectroscopic techniques is recommended.
Synthesis of Thallium(I) Undecanoate
Materials:
-
Thallium(I) hydroxide (TlOH) or Thallium(I) carbonate (Tl₂CO₃)
-
Undecanoic acid (C₁₁H₂₂O₂)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a stoichiometric amount of undecanoic acid in ethanol.
-
In a separate beaker, dissolve an equimolar amount of Thallium(I) hydroxide in deionized water. If using Thallium(I) carbonate, use a 0.5 molar equivalent.
-
Slowly add the thallium salt solution to the undecanoic acid solution with constant stirring.
-
A white precipitate of Thallium(I) undecanoate will form.
-
Continue stirring for 1-2 hours at room temperature.
-
Filter the precipitate, wash with deionized water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperatures.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Calibrate the TGA instrument for mass and temperature.
-
Place 5-10 mg of the dried Thallium(I) undecanoate sample into an alumina or platinum crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures. The derivative of the TGA curve (DTG) will show the temperature of the maximum rate of mass loss more clearly.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other phase transitions.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Calibrate the DSC instrument using appropriate standards (e.g., indium).
-
Seal 2-5 mg of the sample in an aluminum pan.
-
Place the pan in the DSC cell. An empty, sealed aluminum pan should be used as a reference.
-
Heat the sample from room temperature to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Analyze the DSC thermogram for endothermic peaks corresponding to melting and other phase transitions.
Evolved Gas Analysis (EGA) using TGA-MS
Objective: To identify the gaseous decomposition products.
Instrumentation: A TGA instrument coupled to a mass spectrometer (MS).
Procedure:
-
Follow the TGA procedure as outlined in section 4.2.
-
The outlet of the TGA furnace is connected to the inlet of the mass spectrometer via a heated transfer line.
-
As the sample decomposes, the evolved gases are carried into the mass spectrometer.
-
Set the mass spectrometer to scan a mass-to-charge (m/z) range of approximately 10-200 amu.
-
Correlate the mass spectra with the mass loss events observed in the TGA data to identify the gaseous products.
Logical Relationship of Decomposition Events
The thermal decomposition of Thallium(I) undecanoate can be visualized as a series of interconnected events. The initial input of thermal energy leads to the decomposition of the salt, resulting in a solid residue and a mixture of gaseous and volatile organic products.
Conclusion
While direct experimental data for Thallium(I) undecanoate remains to be published, a robust understanding of its likely thermal behavior can be established through the analysis of homologous compounds and the general principles of metal carboxylate decomposition. It is predicted to be a thermally stable compound, decomposing in a single major step to Thallium(I) oxide and a mixture of organic byproducts at temperatures between 250 °C and 350 °C. The experimental protocols detailed in this guide provide a clear framework for the definitive characterization of its thermal properties. Such data is invaluable for the safe and effective application of Thallium(I) undecanoate in research and industrial settings.
Methodological & Application
Thallium(I) Undecanoate: Application Notes and Protocols in Organic Synthesis
A Comprehensive Overview of Thallium Salts in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of the applications of thallium salts in organic synthesis. While the primary focus of the query, Thallium(I) undecanoate, is a known chemical entity, a thorough review of scientific literature reveals a significant lack of documented applications in synthetic organic chemistry. This is largely attributed to the extreme toxicity of thallium and its compounds, which necessitates highly specialized handling procedures and limits its practical use in routine synthesis.
However, to address the broader interest in the synthetic utility of thallium compounds, this document details the applications of more commonly employed thallium salts, namely Thallium(I) acetate, Thallium(III) acetate, and Thallium(III) nitrate. These reagents have been utilized in a variety of organic transformations, including oxidations, rearrangements, and the formation of carbon-heteroatom bonds. This document provides detailed application notes, experimental protocols, and quantitative data for these reactions, alongside critical safety information for handling thallium-containing reagents.
Thallium(I) Undecanoate: A Reagent in Obscurity
Thallium(I) undecanoate (C₁₁H₂₁O₂Tl) is a salt of thallium in its +1 oxidation state with undecanoic acid. Despite its existence as a chemical compound, there is a notable absence of its application as a reagent or catalyst in the organic synthesis literature. The inherent high toxicity of all thallium compounds is a primary deterrent to the development and use of such reagents, especially when less toxic alternatives are available.
General Synthesis of Thallium(I) Carboxylates
Thallium(I) carboxylates, such as the acetate salt, can be synthesized through several general methods. A common approach involves the reaction of a thallium(I) base, like thallium(I) hydroxide or thallium(I) carbonate, with the corresponding carboxylic acid.
A general reaction scheme is as follows:
TlOH + RCOOH → TlOOCR + H₂O
Alternatively, thallium(I) salts can be prepared by dissolving thallium(I) oxide in the corresponding carboxylic acid.
Experimental Protocol: General Synthesis of a Thallium(I) Carboxylate
-
Materials: Thallium(I) hydroxide (or Thallium(I) carbonate), carboxylic acid (e.g., undecanoic acid), deionized water, ethanol.
-
Procedure:
-
In a well-ventilated fume hood, dissolve the carboxylic acid in a minimal amount of ethanol.
-
In a separate flask, prepare an aqueous solution of thallium(I) hydroxide.
-
Slowly add the thallium(I) hydroxide solution to the carboxylic acid solution with constant stirring.
-
The reaction is typically exothermic. Continue stirring until the reaction is complete.
-
The thallium(I) carboxylate salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization: The product can be characterized by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.
Applications of Common Thallium Salts in Organic Synthesis
While Thallium(I) undecanoate remains unused, other thallium salts have found niche applications in organic synthesis. The following sections detail the use of Thallium(I) acetate, Thallium(III) acetate, and Thallium(III) nitrate.
Thallium(I) Acetate (TlOAc)
Thallium(I) acetate is a white, crystalline solid that has been used as a catalyst and reagent in specific organic reactions.
Applications:
-
Catalyst in the conversion of alkenes to alkynes: Thallium(I) acetate can facilitate certain catalytic cycles for this transformation under specific conditions.
-
Precursor for superconducting films: It serves as a thallium source in the sol-gel synthesis of materials like Tl₂Ba₂CaCu₂O₈₋δ.
-
Iodination of Alkenes: In conjunction with iodine, thallium(I) acetate is used to prepare trans-2-iodocyclohexyl acetate from cyclohexene. The thallium(I) acetate acts to scavenge the iodide ion.
Experimental Protocol: Preparation of trans-2-Iodocyclohexyl Acetate
-
Materials: Thallium(I) acetate, iodine, cyclohexene, dried chloroform.
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add thallium(I) acetate (1 molar equivalent) and dried chloroform.
-
Add cyclohexene (1 molar equivalent) to the suspension.
-
Slowly add a solution of iodine (1 molar equivalent) in dried chloroform.
-
Reflux the reaction mixture with stirring. The progress of the reaction can be monitored by the disappearance of the iodine color.
-
After completion, cool the reaction mixture and filter to remove the precipitated thallium(I) iodide.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining iodine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
Thallium(III) Acetate (Tl(OAc)₃)
Thallium(III) acetate is a more powerful oxidizing agent than its thallium(I) counterpart and has been used in various oxidative transformations.[1]
Applications:
-
Oxidation of Olefins: Thallium(III) acetate can oxidize olefins to 1,2-diacetoxyalkanes or other oxygenated products depending on the reaction conditions.[2]
-
Aromatic Bromination: In combination with bromine, it serves as an effective reagent for the electrophilic bromination of aromatic compounds.[3]
-
Synthesis of Flavones: It can be used for the dehydrogenation of flavanones to flavones.
Experimental Protocol: Aromatic Bromination using Thallium(III) Acetate and Bromine
-
Materials: Aromatic substrate, thallium(III) acetate, bromine, carbon tetrachloride.
-
Procedure:
-
Dissolve the aromatic substrate in carbon tetrachloride in a flask protected from light.
-
Add thallium(III) acetate (1 molar equivalent) to the solution.
-
Slowly add a solution of bromine (1 molar equivalent) in carbon tetrachloride to the mixture at room temperature.
-
Stir the reaction mixture until the bromine color disappears.
-
Filter the reaction mixture to remove thallium(I) bromide.
-
Wash the filtrate with aqueous sodium bisulfite solution and then with water.
-
Dry the organic layer and remove the solvent under reduced pressure to yield the brominated aromatic compound.
-
Thallium(III) Nitrate (TTN)
Thallium(III) nitrate is a highly effective oxidizing agent for a wide range of organic functional groups.[4][5] It is typically used as the trihydrate, Tl(NO₃)₃·3H₂O.[5]
Applications:
-
Oxidative Rearrangement of Ketones: Acetophenones can be converted to methyl arylacetates in a single step.
-
Oxidation of Alkenes: Alkenes can be oxidized to aldehydes, ketones, or glycols depending on the substrate and reaction conditions.[6]
-
Conversion of Oximes to Carbonyl Compounds: Oximes are readily converted back to their corresponding aldehydes or ketones.[7]
-
Oxidation of Alkynes: Diaryl alkynes yield benzils, while dialkyl alkynes give acyloins.[4]
Experimental Protocol: Oxidation of Acetophenone to Methyl Phenylacetate
-
Materials: Acetophenone, thallium(III) nitrate trihydrate, methanol, nitric acid (as a stabilizer for TTN).
-
Procedure:
-
Dissolve acetophenone in methanol in a round-bottomed flask.
-
Add a solution of thallium(III) nitrate trihydrate (1.1 molar equivalents) in a mixture of methanol and a small amount of nitric acid.
-
Stir the reaction mixture at room temperature. The reaction is often rapid, and its progress can be monitored by TLC.
-
Upon completion, the precipitated thallium(I) nitrate is removed by filtration.
-
The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic extract is washed with water, dried, and concentrated to give the crude product, which can be purified by distillation or chromatography.
-
Quantitative Data Summary
| Reagent | Substrate | Product | Yield (%) | Reference |
| Tl(OAc)₃ / Br₂ | Toluene | p-Bromotoluene | 95 | [3] |
| Tl(NO₃)₃ | Acetophenone | Methyl phenylacetate | 91 | [8] |
| Tl(NO₃)₃ | Cyclohexene | Adipaldehyde | 85 | [6] |
| Tl(NO₃)₃ | Benzophenone oxime | Benzophenone | 98 | [7] |
Visualizations
References
- 1. Thallium(III) acetate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidation by thallium nitrate | PPTX [slideshare.net]
- 5. Thallium(III) nitrate - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Figure 4 from Applications of thallium(III) nitrate (TTN) to organic synthesis | Semantic Scholar [semanticscholar.org]
Thallium(1+) Undecanoate as a Catalyst: Application Notes and Protocols
Introduction to Thallium(I) Catalysis
Thallium(I) compounds are known to act as catalysts in several types of organic reactions. Their catalytic activity often stems from the soft Lewis acidic character of the Tl⁺ ion, its ability to participate in redox cycles (Tl⁺/Tl³⁺), and its capacity to activate substrates through coordination. Thallium(I) salts, such as thallium(I) acetate, have been reported to catalyze oxidation, epoxidation, and polymerization reactions. It is plausible that Thallium(1+) undecanoate, as a carboxylate salt, could exhibit similar catalytic properties, with the long alkyl chain of the undecanoate anion potentially influencing its solubility in organic solvents and its steric environment.
Potential Catalytic Applications of this compound
Based on the known reactivity of other Thallium(I) salts, the following are potential, yet unconfirmed, catalytic applications for this compound.
Oxidation of Olefins and Hydrocarbons
Thallium(I) acetate has been documented as a catalyst for the oxidation of olefins and hydrocarbons. It is hypothesized that this compound could function similarly. The general mechanism may involve the coordination of the olefin to the Tl⁺ ion, followed by an oxidative addition step to form a Tl(III) intermediate, which then undergoes reductive elimination to yield the oxidized product and regenerate the Tl(I) catalyst.
Hypothetical Experimental Protocol for Olefin Oxidation:
-
Materials:
-
Substrate (e.g., cyclohexene)
-
This compound (catalyst)
-
Oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide)
-
Solvent (e.g., acetic acid, acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substrate (1 mmol) and the solvent (10 mL).
-
Add this compound (0.05 mmol, 5 mol%).
-
Under an inert atmosphere, slowly add the oxidant (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench any remaining oxidant.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 1: Hypothetical Data for Cyclohexene Oxidation Catalyzed by this compound
| Entry | Catalyst Loading (mol%) | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) for 2-cyclohexen-1-ol |
| 1 | 5 | H₂O₂ | 60 | 12 | 65 | 80 |
| 2 | 5 | TBHP | 60 | 8 | 75 | 85 |
| 3 | 2.5 | TBHP | 80 | 6 | 80 | 82 |
| 4 | 1 | TBHP | 80 | 12 | 50 | 75 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Experimental validation is required.
Polymerization Reactions
Thallium(I) salts have been investigated as catalysts in polymerization reactions. The catalytic role of the Tl⁺ ion could involve the initiation of polymerization or the coordination to monomers to facilitate their insertion into a growing polymer chain.
Hypothetical Experimental Workflow for Polymerization:
Caption: Workflow for a hypothetical polymerization reaction catalyzed by this compound.
Safety Considerations
Thallium and its compounds are extremely toxic. All experiments involving thallium salts must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Accidental exposure can be fatal. Waste containing thallium must be disposed of according to strict hazardous waste protocols.
Conclusion
While the specific catalytic activity of this compound is not well-documented, the known chemistry of other Thallium(I) salts suggests its potential as a catalyst in oxidation and polymerization reactions. The protocols and data presented here are hypothetical and intended to serve as a starting point for further experimental investigation. Researchers and drug development professionals are strongly encouraged to perform thorough literature searches for the most up-to-date information and to conduct all experimental work with extreme caution due to the high toxicity of thallium compounds.
Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are hypothetical and have not been experimentally validated. The user assumes all responsibility for the safe handling and disposal of all materials.
Application Notes and Protocols for the Growth of Thallium(I) Undecanoate Single Crystals
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols describe a proposed procedure for the synthesis and single crystal growth of Thallium(I) undecanoate. As of the compilation of this document, no specific literature detailing the single crystal growth of this particular compound has been identified. The methods outlined below are based on established procedures for the synthesis of other thallium(I) carboxylates and general crystallographic techniques for long-chain metal carboxylates. Researchers should treat this as a starting point for method development and optimization.
Safety Precautions
EXTREME CAUTION IS ADVISED. Thallium and its compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[1] All handling of thallium-containing materials must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including, but not limited to, a lab coat, safety goggles, and heavy-duty, disposable nitrile gloves. All waste materials containing thallium must be disposed of as hazardous waste according to institutional and governmental regulations.
Introduction
Thallium(I) carboxylates are of interest in materials science and coordination chemistry due to the unique properties conferred by the heavy thallium cation. The long alkyl chain of the undecanoate ligand can lead to interesting solid-state packing and potential applications in areas such as nonlinear optics or as precursors for nanomaterials. The ability to grow high-quality single crystals is crucial for determining the precise three-dimensional atomic structure through X-ray diffraction, which is fundamental to understanding structure-property relationships.
This document provides a detailed protocol for the synthesis of Thallium(I) undecanoate followed by a procedure for growing single crystals using the slow evaporation method.
Synthesis of Thallium(I) Undecanoate
This protocol is based on the acid-base reaction between Thallium(I) carbonate and undecanoic acid.
Materials and Reagents
-
Thallium(I) carbonate (Tl₂CO₃) (99.9% or higher)
-
Undecanoic acid (CH₃(CH₂)₉COOH) (99% or higher)
-
Methanol (ACS grade or higher)
-
Deionized water
-
Filter paper (0.22 µm PTFE)
Equipment
-
Analytical balance
-
Fume hood
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or nitrogen/argon gas source (optional, for inert atmosphere)
-
Rotary evaporator
-
Filtration apparatus
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.84 g (10 mmol) of undecanoic acid in 50 mL of methanol. Stir the solution until the acid is fully dissolved.
-
Addition of Thallium(I) Carbonate: Slowly add 2.34 g (5 mmol) of Thallium(I) carbonate to the stirring solution of undecanoic acid. The addition should be done in small portions to control the effervescence (release of CO₂) that occurs.
-
Reaction: Once the addition is complete, attach the reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C) with continuous stirring. The reaction is complete when the effervescence ceases and all the Thallium(I) carbonate has reacted, typically after 2-4 hours. The solution should become clear.
-
Filtration: After the reaction is complete, cool the solution to room temperature. Filter the solution through a 0.22 µm PTFE filter to remove any unreacted starting material or particulate impurities.
-
Solvent Removal: Remove the methanol from the filtrate using a rotary evaporator. The resulting white solid is crude Thallium(I) undecanoate.
-
Drying: Dry the solid product under vacuum for several hours to remove any residual solvent.
Single Crystal Growth by Slow Evaporation
Materials and Reagents
-
Crude Thallium(I) undecanoate
-
Methanol (ACS grade or higher)
-
Small glass vial (e.g., 4 mL) with a screw cap or parafilm
Equipment
-
Vortex mixer or sonicator
-
Hot plate (optional, for gentle warming)
Experimental Protocol
-
Preparation of a Saturated Solution: In a clean 4 mL glass vial, add a small amount of the crude Thallium(I) undecanoate. Add methanol dropwise while gently vortexing or sonicating until the solid just dissolves. If necessary, gentle warming can be used to aid dissolution, but the solution should be allowed to cool to room temperature. The goal is to create a solution that is close to saturation at room temperature.
-
Setting up for Slow Evaporation: Loosely cap the vial or cover the opening with parafilm. Pierce a few small holes in the parafilm with a needle to allow for very slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free and temperature-stable environment. A desiccator or a quiet corner of a lab bench is suitable.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and subsequent nucleation and growth of single crystals.
-
Harvesting Crystals: Once well-formed single crystals are observed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Wash the crystals with a small amount of cold methanol and allow them to air dry.
Data Presentation
| Parameter | Value (for Thallium(I) n-decanoate) | Unit |
| Molecular Formula | C₁₀H₁₉O₂Tl | |
| Molecular Weight | 375.64 | g/mol |
| Crystal System | Not Reported | |
| Space Group | Not Reported | |
| a | Not Reported | Å |
| b | Not Reported | Å |
| c | Not Reported | Å |
| α | Not Reported | ° |
| β | Not Reported | ° |
| γ | Not Reported | ° |
| Volume | Not Reported | ų |
| Z | Not Reported | |
| Calculated Density | Not Reported | g/cm³ |
| Solid Phase Heat Capacity (Cp,solid) | 471.84 @ 298.15 K | J/mol·K |
| Solid Phase Molar Entropy (S°solid, 1 bar) | 403.30 | J/mol·K |
Experimental Workflow Diagram
Caption: Workflow for the synthesis and single crystal growth of Thallium(I) undecanoate.
References
Application Notes and Protocols for the Characterization of Thallium(I) Undecanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thallium(I) undecanoate is a metal carboxylate salt with potential applications in various fields, including materials science and as a precursor in chemical synthesis. Accurate characterization of this compound is crucial for understanding its physicochemical properties, ensuring purity, and establishing its suitability for specific applications. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of Thallium(I) undecanoate.
I. Physicochemical Characterization
A variety of analytical techniques can be employed to elucidate the structural, thermal, and spectroscopic properties of Thallium(I) undecanoate.
Structural Analysis: X-ray Diffraction (XRD)
Application: X-ray Diffraction is a powerful technique to determine the crystalline structure of Thallium(I) undecanoate. It provides information on the unit cell dimensions, space group, and the arrangement of atoms within the crystal lattice.
Experimental Protocol:
-
Sample Preparation: A single crystal of Thallium(I) undecanoate of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, typically 100 K or 293 K, using Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F².
-
Structural Analysis: The final refined structure provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Data Presentation:
| Parameter | Thallium(I) undecanoate (Hypothetical Data) |
| Empirical Formula | C₁₁H₂₁O₂Tl |
| Formula Weight | 389.66 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.45 |
| b (Å) | 8.25 |
| c (Å) | 18.92 |
| β (°) | 95.5 |
| Volume (ų) | 1625.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.592 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Application: FTIR and Raman spectroscopy are used to identify the functional groups present in Thallium(I) undecanoate and to probe the coordination environment of the carboxylate group to the thallium ion. The positions of the carboxylate stretching frequencies (asymmetric and symmetric) are particularly informative.
Experimental Protocol (FTIR):
-
Sample Preparation: A small amount of Thallium(I) undecanoate is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic vibrations of the undecanoate chain and the thallium-carboxylate bond.
Experimental Protocol (Raman):
-
Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.
-
Data Acquisition: The sample is analyzed using a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).
-
Data Analysis: The Raman shifts are analyzed to complement the FTIR data and provide information on non-polar bonds and the overall molecular symmetry.
Data Presentation:
| Vibrational Mode | FTIR (cm⁻¹) (Hypothetical Data) | Raman (cm⁻¹) (Hypothetical Data) |
| C-H stretching (alkyl chain) | 2920, 2850 | 2925, 2855 |
| C=O asymmetric stretching (νₐₛ(COO⁻)) | 1545 | 1540 |
| C=O symmetric stretching (νₛ(COO⁻)) | 1420 | 1425 |
| Δν (νₐₛ - νₛ) | 125 | 115 |
| Tl-O stretching | 450 | 445 |
The difference (Δν) between the asymmetric and symmetric carboxylate stretching frequencies can provide insights into the coordination mode (ionic, monodentate, bidentate chelating, or bidentate bridging).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the undecanoate ligand. ²⁰⁵Tl NMR can provide information about the electronic environment of the thallium nucleus.[2]
Experimental Protocol:
-
Sample Preparation: Thallium(I) undecanoate is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C spectra are analyzed to confirm the hydrocarbon chain structure. The chemical shift in the ²⁰⁵Tl NMR spectrum provides information about the thallium's coordination.[2]
Data Presentation:
| Nucleus | Chemical Shift (ppm) (Hypothetical Data) | Multiplicity | Assignment |
| ¹H | 2.15 | t | α-CH₂ |
| ¹H | 1.55 | m | β-CH₂ |
| ¹H | 1.25 | m | -(CH₂)₇- |
| ¹H | 0.88 | t | -CH₃ |
| ¹³C | 180.5 | s | -COO⁻ |
| ¹³C | 35.2 | s | α-CH₂ |
| ¹³C | 22.7-31.9 | m | -(CH₂)₈- |
| ¹³C | 14.1 | s | -CH₃ |
| ²⁰⁵Tl | +1500 | s | Tl⁺ |
Thermal Analysis
Application: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of Thallium(I) undecanoate.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the sample (5-10 mg) is placed in an alumina or platinum crucible.
-
TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.
-
DSC Analysis: The sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference. This reveals phase transitions such as melting and decomposition.
Data Presentation:
| Technique | Parameter | Value (Hypothetical Data) |
| TGA | Onset of Decomposition (°C) | 250 |
| TGA | Residue at 600 °C (%) | 52.5 (Theoretical Tl₂O: 52.4%) |
| DSC | Melting Point (°C) | 185 |
II. Elemental and Purity Analysis
Elemental Analysis
Application: To determine the elemental composition (C, H) of Thallium(I) undecanoate and compare it with the theoretical values to assess purity.
Experimental Protocol:
-
A weighed amount of the sample is combusted in a stream of oxygen.
-
The resulting CO₂ and H₂O are quantitatively measured by an automated analyzer.
Data Presentation:
| Element | Theoretical (%) | Found (%) (Hypothelial Data) |
| C | 33.90 | 33.85 |
| H | 5.43 | 5.40 |
Thallium Content Analysis by Atomic Absorption Spectroscopy (AAS)
Application: To accurately determine the thallium content in the compound.
Experimental Protocol:
-
Sample Digestion: A known weight of Thallium(I) undecanoate is digested in a mixture of oxidizing acids (e.g., nitric acid and perchloric acid).[3]
-
Sample Preparation: The digested sample is diluted to a known volume with deionized water.
-
AAS Measurement: The thallium concentration is determined using a flame or graphite furnace atomic absorption spectrometer, by comparing the absorbance of the sample to that of a series of thallium standards.[4]
III. Diagrams
References
Application Notes and Protocols for the Synthesis of Thallium(I) Undecanoate Coordination Polymers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Thallium and its compounds are extremely toxic and must be handled with appropriate safety precautions.[1] All procedures should be carried out in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn at all times. Waste containing thallium must be disposed of as hazardous heavy-metal waste.[1]
Introduction
Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands, creating one-, two-, or three-dimensional structures.[2] Thallium(I) coordination polymers, in particular, have garnered interest due to their potential applications in various fields such as microelectronics, nonlinear optics, and catalysis.[2] The use of long-chain carboxylates like undecanoate as ligands can introduce flexibility and hydrophobicity into the polymer structure, potentially leading to novel material properties.
This document provides a generalized protocol for the synthesis of Thallium(I) undecanoate coordination polymers, based on established methods for other Thallium(I) carboxylate complexes.[1][3] The protocol is intended to serve as a starting point for researchers, and optimization of reaction conditions may be necessary to achieve desired product characteristics.
Synthetic Pathway Overview
The synthesis of Thallium(I) undecanoate coordination polymers typically involves the reaction of a Thallium(I) salt, such as Thallium(I) carbonate or Thallium(I) hydroxide, with undecanoic acid in a suitable solvent. The general reaction is an acid-base reaction where the undecanoic acid protonates the carbonate or hydroxide, leading to the formation of the Thallium(I) undecanoate salt, which then self-assembles into a coordination polymer.[1]
Caption: General synthetic pathway for Thallium(I) undecanoate coordination polymer.
Experimental Protocol: Synthesis of Thallium(I) Undecanoate
This protocol describes a general method for the synthesis of Thallium(I) undecanoate coordination polymers.
3.1. Materials and Reagents
-
Thallium(I) carbonate (Tl₂CO₃) (CAS No. 6533-73-9)
-
Undecanoic acid (C₁₁H₂₂O₂) (CAS No. 112-37-8)
-
Ethanol (95%)
-
Deionized water
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or desiccator
3.3. Procedure
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of undecanoic acid (0.186 g) in 30 mL of ethanol.
-
In a separate beaker, prepare a solution of 0.5 mmol of Thallium(I) carbonate (0.234 g) in 20 mL of a 1:1 (v/v) ethanol/water mixture. Gentle heating may be required to fully dissolve the salt.
-
Slowly add the Thallium(I) carbonate solution to the undecanoic acid solution while stirring vigorously at room temperature.
-
Upon mixing, a white precipitate of Thallium(I) undecanoate should begin to form.
-
Attach a condenser to the flask and heat the reaction mixture to 60-70 °C for 2-3 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the product with small portions of cold ethanol (2 x 10 mL) and then deionized water (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum desiccator or in an oven at 60 °C for 12 hours.
Characterization
The synthesized Thallium(I) undecanoate coordination polymer should be characterized to confirm its identity and purity.
4.1. Expected Characterization Data
The following table summarizes the expected characterization data for Thallium(I) undecanoate, based on data for similar Thallium(I) carboxylate coordination polymers.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white crystalline powder |
| Yield | > 80% (typical for precipitation reactions) |
| Melting Point | Expected to be above 200 °C, with decomposition.[4] |
| Solubility | Insoluble in water and common organic solvents. |
| FT-IR (cm⁻¹) | Absence of broad O-H stretch from carboxylic acid (~3000 cm⁻¹). Appearance of asymmetric and symmetric COO⁻ stretches (~1550-1610 cm⁻¹ and ~1380-1420 cm⁻¹, respectively). |
| PXRD (2θ) | A unique powder X-ray diffraction pattern indicative of a crystalline polymeric structure. |
| Elemental Analysis (%) | Calculated for C₁₁H₂₁O₂Tl: C, 33.90; H, 5.43. Found values should be within ±0.4% of the calculated values. |
4.2. Experimental Workflow for Characterization
Caption: Workflow for the characterization of Thallium(I) undecanoate coordination polymer.
Structural Considerations
Based on the crystal structures of other Thallium(I) carboxylate coordination polymers, it is anticipated that Thallium(I) undecanoate will exhibit a polymeric structure. Key structural features may include:
-
Coordination Environment of Tl(I): The Thallium(I) ion is likely to be coordinated by oxygen atoms from the carboxylate groups of the undecanoate ligands. The coordination number can vary, and the geometry is often distorted due to the presence of a stereochemically active 6s² lone pair of electrons on the Tl(I) ion.[2][4]
-
Bridging Carboxylate Ligands: The undecanoate ligands are expected to act as bridging ligands, connecting multiple Thallium(I) centers to form the polymeric network.
-
Tl···Tl Interactions: Short distances between thallium atoms (thallophilic interactions) are a common feature in Thallium(I) coordination polymers and may be present in the structure of Thallium(I) undecanoate.[4]
Table of Representative Crystallographic Data for Thallium(I) Carboxylate Coordination Polymers
Since specific crystallographic data for Thallium(I) undecanoate is not available in the cited literature, the following table presents representative data from a known Thallium(I) carboxylate coordination polymer to provide an indication of expected structural parameters.
| Compound | Crystal System | Space Group | Tl-O Bond Lengths (Å) | Tl···Tl Distance (Å) | Reference |
| [Tl(2-fluorophenylcyanoxime)]n | Monoclinic | P2₁/n | 2.5 - 2.8 | 3.838 | [4] |
| [Tl₂(1,3-benzenedicarboxylate)]n | Triclinic | P-1 | 2.6 - 3.1 | 3.670 | [4] |
Potential Applications
While the specific applications of Thallium(I) undecanoate are yet to be explored, coordination polymers, in general, have shown promise in various fields.[5] The long alkyl chain of the undecanoate ligand may impart properties suitable for:
-
Luminescent Materials: Thallium(I) compounds can exhibit luminescence.[3]
-
Precursors for Nanomaterials: Thallium(I) coordination polymers can be used as precursors for the synthesis of thallium oxide nanostructures through thermal decomposition.[6][7][8]
-
Catalysis: The metallic centers in coordination polymers can act as catalytic sites.[5]
Further research is required to determine the specific properties and potential applications of Thallium(I) undecanoate coordination polymers.
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structure, Raman Spectrum and Tl+ Lone-Pair Luminescence of Thallium(I) Dodecahydro-Monocarba-closo-Dodecaborate Tl[CB11H12] [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Preparation of thallium nanomaterials from thallium(I) coordination polymers precursors synthesized by green sonochemical and mechanochemical processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of altering reaction conditions in green sonochemical synthesis of a thallium(I) coordination polymer and in achieving to different morphologies of thallium(III) oxide nanostructures via solid-state process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
Application Note: Hypothetical Use of Thallium(I) Undecanoate as a Doping Precursor in Colloidal Semiconductor Nanocrystal Synthesis
Audience: Researchers, scientists, and materials development professionals.
Disclaimer: The application of Thallium(I) undecanoate in semiconductor research is not well-documented in existing literature. This document presents a hypothetical, yet scientifically plausible, application based on the established roles of thallium as a dopant in semiconductors and metal carboxylates as precursors in colloidal synthesis.[1][2][3][4] All experimental data and protocols are illustrative.
Introduction
The introduction of dopant atoms into semiconductor nanocrystals (NCs) is a powerful strategy to modify their electronic and optical properties. Thallium (Tl) has been investigated as a dopant in various bulk semiconductors, where it can alter charge carrier concentration, mobility, and optical band gaps.[5][6] For instance, Tl-doping in CdO thin films has been shown to widen the energy gap and increase carrier concentration and mobility.[5]
Colloidal synthesis methods, particularly the hot-injection technique, offer precise control over the size, shape, and composition of nanocrystals. This method often utilizes metal-carboxylate precursors, such as metal oleates or stearates, which decompose at high temperatures to provide a controlled release of metal ions for NC growth and doping.[2][3][4][7] The long alkyl chains of the carboxylate ligands also serve to stabilize the growing nanocrystals, preventing aggregation.[8]
This application note outlines a hypothetical protocol for the use of Thallium(I) undecanoate, Tl(O₂C(CH₂)₉CH₃), as a Tl⁺ precursor for the synthesis of Thallium-doped Cadmium Sulfide (CdS:Tl) nanocrystals. The undecanoate ligand is expected to provide good solubility in nonpolar solvents commonly used in colloidal synthesis and to facilitate the controlled incorporation of Tl⁺ ions into the CdS host lattice.
Hypothetical Experimental Data
The following table summarizes the expected outcomes from a series of experiments where the concentration of the Thallium(I) undecanoate precursor is varied during the synthesis of CdS nanocrystals.
| Sample ID | Molar Ratio (Cd:Tl in precursor mix) | Actual Tl Doping Conc. (at. %)¹ | Avg. NC Diameter (nm)² | Photoluminescence Peak (nm)³ | Photoluminescence Quantum Yield (%)³ |
| CdS-Ref | 1:0 | < 0.001 | 4.5 ± 0.3 | 475 | 15 |
| CdS:Tl-1 | 1:0.005 | 0.21 | 4.6 ± 0.4 | 510 | 28 |
| CdS:Tl-2 | 1:0.01 | 0.45 | 4.4 ± 0.3 | 525 | 45 |
| CdS:Tl-3 | 1:0.02 | 0.88 | 4.5 ± 0.4 | 530 | 38 |
| CdS:Tl-4 | 1:0.05 | 1.52 | 4.8 ± 0.5 | 528 (Broadened) | 22 |
¹Determined by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ²Determined by Transmission Electron Microscopy (TEM). ³Measured using a calibrated spectrofluorometer with an integrating sphere.
The data illustrates that increasing the thallium precursor concentration leads to a higher incorporation of Tl into the CdS lattice. This doping introduces new radiative recombination pathways, resulting in a red-shift of the photoluminescence and an initial increase in quantum yield. At higher concentrations, quenching effects may lead to a decrease in quantum yield and broadening of the emission peak.
Detailed Experimental Protocols
3.1. Preparation of Thallium(I) Undecanoate Precursor Solution (0.1 M)
-
Safety Precaution: Thallium compounds are extremely toxic and readily absorbed through the skin.[9][10][11][12] All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including double gloves and a lab coat.
-
Add 1.25 g of Thallium(I) undecanoate to a 50 mL three-neck flask.
-
Add 25 mL of 1-octadecene (ODE) to the flask.
-
Heat the mixture to 120 °C under vacuum with vigorous stirring for 1 hour to dissolve the solid and remove water and oxygen.
-
Cool the solution to room temperature and backfill with argon or nitrogen gas. This stock solution should be stored in an inert atmosphere.
3.2. Synthesis of Thallium-Doped CdS Nanocrystals (CdS:Tl-2 Example)
This protocol is based on the hot-injection method for colloidal nanocrystal synthesis.[13][14][15][16][17]
-
Cadmium Precursor Preparation: In a 100 mL three-neck flask, combine 0.128 g of Cadmium oxide (CdO), 3.4 g of oleic acid, and 20 mL of 1-octadecene.
-
Degassing: Heat the mixture to 150 °C under vacuum for 1 hour to form a clear, colorless solution of cadmium oleate and to remove residual water and air.
-
Thallium Precursor Addition: Switch the atmosphere to argon. Using a syringe, inject 1.0 mL of the 0.1 M Thallium(I) undecanoate solution into the hot cadmium precursor solution.
-
Temperature Increase: Raise the temperature of the reaction mixture to 250 °C.
-
Sulfur Injection: In an argon-filled glovebox, prepare a sulfur precursor solution by dissolving 0.032 g of elemental sulfur in 5 mL of 1-octadecene. Rapidly inject this sulfur solution into the hot reaction flask containing the cadmium and thallium precursors.
-
Nanocrystal Growth: Allow the nanocrystals to grow at 230 °C. The reaction time determines the final size of the nanocrystals (e.g., 5-10 minutes for ~4.5 nm particles).
-
Quenching: Terminate the reaction by injecting 10 mL of cold toluene and removing the heating mantle.
-
Purification:
-
Transfer the crude solution to centrifuge tubes.
-
Add an excess of acetone to precipitate the nanocrystals.
-
Centrifuge the mixture (e.g., 4000 rpm for 10 minutes) and discard the supernatant.
-
Re-disperse the nanocrystal pellet in a minimal amount of toluene or hexane.
-
Repeat the precipitation and re-dispersion process two more times to remove unreacted precursors.
-
-
Final Storage: Disperse the final purified CdS:Tl nanocrystals in a nonpolar solvent like toluene for characterization.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key stages of the hypothetical synthesis and characterization process for Thallium-doped CdS nanocrystals.
4.2. Proposed Doping Mechanism
This diagram outlines the conceptual pathway from molecular precursors to a doped nanocrystal within the reaction solution.
References
- 1. Thallium - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2015187544A1 - Synthesis of metal carboxylate compounds - Google Patents [patents.google.com]
- 4. US20170210773A1 - Synthesis of Metal Carboxylate Compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of carboxylates in the phase determination of metal sulfide nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 8. Purposefully Designed Surfactants for Facile and Controllable Gold Colloidal Nanocrystal Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thallium poisoning - Wikipedia [en.wikipedia.org]
- 10. HEALTH EFFECTS - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Thallium | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chalcogen.ro [chalcogen.ro]
- 15. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of CdS nanocrystals using cadmium dichloride and trioctylphosphine sulfide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and Characterization of Cadmium Sulfide Nanoparticles by Chemical Precipitation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thallium(I) Undecanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Thallium(I) undecanoate. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most effective method for synthesizing Thallium(I) undecanoate?
A1: The most common and high-yielding method for preparing Thallium(I) undecanoate is through the neutralization reaction between undecanoic acid and Thallium(I) ethoxide. This reaction is typically straightforward and offers high product yields.
Q2: What are the critical safety precautions to consider when working with thallium compounds?
A2: Thallium and its compounds are extremely toxic and must be handled with extreme caution in a well-ventilated fume hood.[1][2][3][4] Appropriate personal protective equipment (PPE), including impermeable gloves, a lab coat, and chemical safety goggles, is mandatory.[1][2][4][5] All waste materials containing thallium must be disposed of as hazardous waste according to institutional and regulatory guidelines.
Q3: What is the expected yield for the synthesis of Thallium(I) undecanoate?
A3: While specific yield data for Thallium(I) undecanoate is not widely published, analogous syntheses of other Thallium(I) carboxylates from Thallium(I) ethoxide report high yields, typically in the range of 90-98%. The actual yield will depend on the optimization of reaction conditions and the purity of the reagents.
Q4: How can the purity of the synthesized Thallium(I) undecanoate be assessed?
A4: The purity of Thallium(I) undecanoate can be determined using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and infrared (IR) spectroscopy.[6][7][8][9] Elemental analysis can also be performed to confirm the elemental composition of the final product.
Experimental Protocol: Synthesis of Thallium(I) Undecanoate
This protocol details a general procedure for the synthesis of Thallium(I) undecanoate from undecanoic acid and Thallium(I) ethoxide.
Materials:
-
Undecanoic acid (C₁₁H₂₂O₂)
-
Thallium(I) ethoxide (TlOC₂H₅)
-
Anhydrous petroleum ether (or hexane)
-
Aqueous ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Schlenk line or nitrogen/argon inlet (optional, for strictly anhydrous conditions)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve undecanoic acid in anhydrous petroleum ether. The flask should be equipped with a magnetic stir bar.
-
Addition of Thallium(I) Ethoxide: While stirring the solution of undecanoic acid, slowly add a stoichiometric amount of Thallium(I) ethoxide. The addition should be done at room temperature.
-
Precipitation: Upon addition of Thallium(I) ethoxide, a precipitate of Thallium(I) undecanoate should form immediately.
-
Reaction Completion: Continue stirring the mixture at room temperature for a specified time to ensure the reaction goes to completion.
-
Isolation of Product: Collect the precipitated Thallium(I) undecanoate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold anhydrous petroleum ether to remove any unreacted starting materials.
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as aqueous ethanol.[10]
-
Drying: Dry the purified Thallium(I) undecanoate under vacuum to remove any residual solvent.
Diagram of the Experimental Workflow:
References
- 1. Thallium - ESPI Metals [espimetals.com]
- 2. nj.gov [nj.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. forskning.ruc.dk [forskning.ruc.dk]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Thallium(I) Undecanoate
Disclaimer: Thallium and its compounds are extremely toxic and should only be handled by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All waste containing thallium must be disposed of as hazardous waste according to institutional and governmental regulations.[1][2][3][4][5]
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Thallium(I) undecanoate. The information is intended for researchers, scientists, and drug development professionals with experience in handling highly toxic materials.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude Thallium(I) undecanoate?
A1: The impurities in your crude product will largely depend on the synthetic route employed. Assuming the synthesis involves the reaction of a soluble Thallium(I) salt (e.g., Thallium(I) hydroxide or nitrate) with undecanoic acid, potential impurities include:
-
Unreacted starting materials: Thallium(I) salts and undecanoic acid.
-
Byproducts: Water or other small molecules formed during the reaction.
-
Coprecipitated salts: If other ions are present in the reaction mixture, they may coprecipitate with the product.[6]
-
Occluded solvent: Solvent molecules trapped within the crystal lattice of the product.
Q2: What is the recommended general approach for purifying crude Thallium(I) undecanoate?
A2: Recrystallization is the most common and effective method for purifying solid organic and organometallic compounds like Thallium(I) undecanoate. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified product to crystallize out of the solution, leaving impurities behind.
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should:
-
Dissolve the Thallium(I) undecanoate sparingly or not at all at room temperature, but dissolve it completely at an elevated temperature.
-
Not react with the Thallium(I) undecanoate.
-
Dissolve the impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the Thallium(I) undecanoate to prevent it from oiling out.
-
Be volatile enough to be easily removed from the purified crystals.
For a long-chain carboxylate like Thallium(I) undecanoate, suitable solvents to investigate would be polar organic solvents such as ethanol, methanol, or acetone, or a mixed solvent system.
Q4: How can I assess the purity of my Thallium(I) undecanoate?
A4: Several analytical techniques can be used to assess the purity of your final product:
-
Melting Point Analysis: A sharp melting point close to the literature value (if available) is indicative of high purity. Impurities will typically broaden the melting range and lower the melting point.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylate group and the long alkyl chain, and the absence of peaks corresponding to impurities like free undecanoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the undecanoate ligand and help identify any organic impurities.
-
Elemental Analysis: This technique can determine the percentage of carbon, hydrogen, and thallium in your sample, which can be compared to the theoretical values.
-
Inductively Coupled Plasma (ICP) Spectroscopy: ICP-AES or ICP-MS can be used to determine the concentration of thallium and other elemental impurities.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot recrystallization solvent. | - The chosen solvent is unsuitable.- Not enough solvent is being used. | - Try a different solvent or a solvent mixture.- Gradually add more hot solvent until the product dissolves. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the product.- The solution is cooled too quickly. | - Use a lower-boiling solvent.- Allow the solution to cool slowly to room temperature, and then place it in an ice bath. |
| No crystals form upon cooling. | - The solution is not saturated.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then cool again.- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product to induce crystallization. |
| Crystals are colored or appear impure after recrystallization. | - The impurity is not effectively removed by the chosen solvent.- The impurity has a similar solubility profile to the product. | - Try recrystallizing from a different solvent.- Consider a pre-purification step, such as washing the crude solid with a solvent that dissolves the impurity but not the product.- Use activated charcoal to remove colored impurities (add to the hot solution before filtering). |
| Low recovery of purified product. | - The product has significant solubility in the cold solvent.- Too much solvent was used for recrystallization.- Premature crystallization during hot filtration. | - Cool the solution in an ice bath for a longer period to maximize crystal formation.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. |
Experimental Protocol: Recrystallization of Thallium(I) Undecanoate
! EXTREME CAUTION ! Thallium(I) undecanoate is highly toxic. Perform all steps in a certified fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and heavy-duty nitrile gloves.
-
Solvent Selection:
-
Place a small amount of the crude Thallium(I) undecanoate (approx. 50 mg) into a test tube.
-
Add a small amount of a test solvent (e.g., ethanol) dropwise at room temperature. Observe the solubility.
-
If the solid is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath. Observe for crystal formation. The ideal solvent will result in the formation of a good yield of crystals upon cooling.
-
-
Dissolution:
-
Place the crude Thallium(I) undecanoate in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent in portions, heating the flask on a hot plate in the fume hood. Swirl the flask to aid dissolution.
-
Add the minimum amount of hot solvent required to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a clean receiving Erlenmeyer flask.
-
Place a piece of fluted filter paper in the hot funnel and pour the hot solution through the filter paper into the receiving flask. Work quickly to avoid premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to dry on the filter paper under vacuum.
-
Transfer the crystals to a pre-weighed vial and dry them further in a vacuum oven at a temperature well below the melting point.
-
Data Presentation
| Parameter | Crude Product (Expected) | Purified Product (Target) | Purity Assessment Method |
| Appearance | Off-white to yellowish solid | White crystalline solid | Visual Inspection |
| Melting Point | Broad range, lower than expected | Sharp melting point | Melting Point Apparatus |
| Purity | Variable | >98% | Elemental Analysis, ICP, NMR |
| Yield | N/A | Dependent on purity of crude | Gravimetric |
Visualization of Purification Workflow
Caption: Purification workflow for crude Thallium(I) undecanoate.
References
- 1. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. research.uga.edu [research.uga.edu]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ptb.de [ptb.de]
- 6. ijrpc.com [ijrpc.com]
Common side reactions in the synthesis of thallium carboxylates
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of thallium carboxylates. It is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Thallium and its compounds are extremely toxic and must be handled with extreme caution using appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.[1][2] All waste must be disposed of as hazardous heavy-metal waste according to institutional guidelines.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of thallium(I) carboxylates?
A1: The primary side reactions include:
-
Oxidation: Thallium(I) can be oxidized to thallium(III), especially in the presence of air or other oxidizing agents, often forming brown or black thallium(III) oxide (Tl₂O₃).[3]
-
Hydrolysis: Thallium salts can react with water, particularly at elevated temperatures, to form thallium(I) hydroxide (TlOH) or thallium(III) hydroxide (Tl(OH)₃), which can precipitate from the solution.[1][4][5]
-
Disproportionation: Although less common for simple carboxylates, thallium(I) species can sometimes disproportionate into elemental thallium (a dark precipitate) and a thallium(III) species.[1]
-
Incomplete Reaction: The reaction may not proceed to completion, leaving unreacted thallium starting materials (e.g., Tl₂CO₃, TlOH) in the final product.
Q2: My reaction mixture turned dark brown/black upon heating. What is the likely cause?
A2: A dark brown or black precipitate is typically indicative of the formation of thallium(III) oxide (Tl₂O₃) due to the oxidation of the thallium(I) starting material or product.[3] This is often accelerated by heating in the presence of atmospheric oxygen. To mitigate this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: I obtained a low yield and a gelatinous white precipitate. What went wrong?
A3: A gelatinous white precipitate suggests the hydrolysis of thallium species, leading to the formation of thallium hydroxides. Thallium(III) hydroxide, in particular, is one of the least soluble metal hydroxides.[4][6] This can occur if there is excess water in the solvent or if the reaction is run at a pH where hydrolysis is favorable. Ensure you are using anhydrous solvents and reagents if the desired product is sensitive to water.
Q4: How can I differentiate between the desired thallium carboxylate and common solid impurities?
A4: A combination of analytical techniques can be used:
-
Infrared (IR) Spectroscopy: Compare the IR spectrum of your product with that of the starting carboxylic acid. The disappearance of the broad O-H stretch of the carboxylic acid and the shift in the C=O stretching frequency are indicative of salt formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the carboxylate anion.
-
Elemental Analysis: This will provide the elemental composition (C, H, N) and thallium content of your product, helping to confirm its purity.
-
Powder X-ray Diffraction (PXRD): If a crystalline product is expected, PXRD can identify the crystalline phases present and detect crystalline impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Dark precipitate (brown/black) forms during reaction. | Oxidation of Tl(I) to Tl(III) oxide. | Perform the reaction and filtration under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents. |
| Low yield with a white, insoluble powder. | Hydrolysis of thallium species to hydroxides/oxides. | Use anhydrous solvents. Control the pH of the reaction mixture.[4][6] |
| Product is contaminated with starting material. | Incomplete reaction. | Increase reaction time or temperature. Ensure proper stoichiometry of reactants. Use a solvent in which both reactants are sufficiently soluble. |
| Unexpected crystals or precipitate form. | Formation of an insoluble thallium salt (e.g., TlCl, TlBr) from halide impurities. | Use high-purity starting materials and solvents free from halide contamination. |
Quantitative Data
The stability of thallium species in aqueous solutions is highly dependent on pH, which can influence the likelihood of hydrolysis side reactions.
Table 1: Hydrolysis Constants for Thallium(I) and Thallium(III) Species. [4][6][7]
| Equilibrium Reaction | log K (at 298 K) | Notes |
| Tl⁺ + H₂O ⇌ TlOH + H⁺ | -11.7 to -13.01 | Tl(I) is less prone to hydrolysis. |
| Tl³⁺ + H₂O ⇌ TlOH²⁺ + H⁺ | -0.22 to -2.69 | Tl(III) begins to hydrolyze in strongly acidic solutions. |
| Tl³⁺ + 2H₂O ⇌ Tl(OH)₂⁺ + 2H⁺ | -1.57 to -6.36 | Further hydrolysis occurs as pH increases. |
| Tl³⁺ + 3H₂O ⇌ Tl(OH)₃ + 3H⁺ | -3.3 to -7.42 | Tl(OH)₃ is a solid precipitate. |
| Tl(OH)₃(s) Solubility Product (Ksp) | -45.2 | Indicates very low solubility of thallium(III) hydroxide.[4][6] |
Experimental Protocols
Example Protocol: Synthesis of Thallium(I) Benzoate
This protocol describes a general method for the synthesis of a thallium(I) carboxylate from thallium(I) carbonate and a carboxylic acid.
Materials:
-
Thallium(I) carbonate (Tl₂CO₃)
-
Benzoic acid (C₆H₅COOH)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoic acid (2.0 mmol) in methanol (20 mL).
-
To this solution, add thallium(I) carbonate (1.0 mmol) portion-wise. Effervescence (CO₂ evolution) will be observed.
-
After the addition is complete, heat the mixture to reflux and maintain for 1-2 hours to ensure the reaction goes to completion. The solution should become clear.
-
Allow the solution to cool to room temperature.
-
Reduce the solvent volume under reduced pressure until a precipitate begins to form.
-
Cool the flask in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
Dry the product under vacuum.
Visual Guides
Caption: General reaction for thallium(I) carboxylate synthesis.
Caption: Common side reaction pathways from Tl(I) species.
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. baranlab.org [baranlab.org]
- 3. Thallium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 4. Revised hydrolysis constants for thallium(I) and thallium(III) and the environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 6. researchgate.net [researchgate.net]
- 7. cost-nectar.eu [cost-nectar.eu]
How to avoid impurities in Thallium(1+) undecanoate preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the preparation of Thallium(I) Undecanoate, focusing on avoiding impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for preparing Thallium(I) Undecanoate?
A1: Thallium(I) Undecanoate is typically prepared by reacting a soluble Thallium(I) salt, such as Thallium(I) Hydroxide or Thallium(I) Ethoxide, with undecanoic acid. The choice of reactants can influence the impurity profile of the final product.
Q2: What are the primary impurities to be aware of during the synthesis of Thallium(I) Undecanoate?
A2: The main impurities can include unreacted starting materials (undecanoic acid, Thallium(I) hydroxide/ethoxide), Thallium(III) species due to oxidation of Thallium(I), and residual solvents from the reaction or purification steps.
Q3: How can I minimize the oxidation of Thallium(I) to Thallium(III)?
A3: To minimize oxidation, it is recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon. Using deoxygenated solvents can also help prevent the formation of Thallium(III) impurities.
Q4: What is the best way to remove unreacted undecanoic acid from the final product?
A4: Unreacted undecanoic acid can typically be removed by washing the Thallium(I) Undecanoate product with a non-polar solvent in which the acid is soluble but the thallium salt is not. Recrystallization from an appropriate solvent is also an effective purification method.
Q5: Are there any specific safety precautions I should take when working with Thallium compounds?
A5: Yes, Thallium and its compounds are extremely toxic.[1] All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Accidental exposure can be fatal, and proper waste disposal procedures must be followed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Thallium(I) Undecanoate | Incomplete reaction. | Ensure stoichiometric amounts of reactants are used. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy to confirm the disappearance of starting materials. Consider extending the reaction time or slightly increasing the temperature. |
| Precipitation of starting materials. | Ensure the chosen solvent maintains the solubility of both reactants throughout the reaction. If using Thallium(I) Hydroxide, ensure it is fully dissolved before adding the undecanoic acid. | |
| Product is off-white or discolored | Presence of Thallium(III) oxide impurities. | This indicates oxidation of Thallium(I). Purify the product by recrystallization. For future syntheses, ensure the reaction is conducted under a strictly inert atmosphere and use deoxygenated solvents. |
| Residual solvent or other colored impurities. | Wash the product with an appropriate solvent to remove colored impurities. Recrystallization is also highly effective. | |
| Product contains unreacted undecanoic acid | Incorrect stoichiometry or incomplete reaction. | Optimize the molar ratio of reactants. Ensure the reaction goes to completion. Wash the final product with a suitable non-polar solvent to dissolve the excess acid. |
| Product is difficult to filter | Fine particle size of the precipitate. | Allow the precipitate to digest (stand in the mother liquor) for a period to encourage crystal growth, which can improve filterability. |
| Inconsistent analytical data (e.g., NMR, IR) | Presence of a mixture of Thallium(I) Undecanoate and starting materials or byproducts. | Purify the sample thoroughly using recrystallization or column chromatography (if applicable and a suitable solvent system is found). Ensure the sample is completely dry before analysis to avoid solvent peaks. |
Experimental Protocols
Protocol 1: Synthesis of Thallium(I) Undecanoate using Thallium(I) Ethoxide
This method is adapted from general procedures for the synthesis of thallium(I) carboxylates.
Materials:
-
Thallium(I) Ethoxide (TlOEt)
-
Undecanoic Acid (CH₃(CH₂)₉COOH)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether (Et₂O)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve undecanoic acid (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add a solution of Thallium(I) Ethoxide (1.0 equivalent) in anhydrous ethanol dropwise with stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Wash the resulting solid with anhydrous diethyl ether to remove any unreacted undecanoic acid and other organic impurities.
-
Dry the solid product under vacuum to yield Thallium(I) Undecanoate.
Protocol 2: Synthesis of Thallium(I) Undecanoate using Thallium(I) Hydroxide
This protocol is based on the neutralization reaction between a thallium base and a carboxylic acid.
Materials:
-
Thallium(I) Hydroxide (TlOH)
-
Undecanoic Acid (CH₃(CH₂)₉COOH)
-
Deionized Water
-
Ethanol
Procedure:
-
Prepare an aqueous solution of Thallium(I) Hydroxide.
-
In a separate flask, dissolve undecanoic acid in ethanol.
-
Slowly add the ethanolic solution of undecanoic acid to the aqueous Thallium(I) Hydroxide solution with constant stirring.
-
The reaction should result in the precipitation of Thallium(I) Undecanoate.
-
Continue stirring for 1-2 hours to ensure the reaction is complete.
-
Filter the precipitate and wash it with deionized water to remove any unreacted Thallium(I) Hydroxide and other water-soluble impurities.
-
Further wash the precipitate with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C).
Visualizations
Caption: General workflow for the synthesis of Thallium(I) Undecanoate.
Caption: Logical relationships of common causes of impurity formation.
References
Optimizing reaction conditions for Thallium(1+) undecanoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of Thallium(I) undecanoate.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for Thallium(I) undecanoate?
A common method for the synthesis of Thallium(I) undecanoate involves the reaction of a Thallium(I) salt, such as Thallium(I) hydroxide or Thallium(I) carbonate, with undecanoic acid. The reaction is typically carried out in a suitable solvent, followed by isolation and purification of the product.
Q2: What are the expected physical properties of Thallium(I) undecanoate?
Thallium(I) undecanoate is expected to be a white to off-white solid at room temperature. Its solubility will depend on the solvent used, with higher solubility in nonpolar organic solvents.
Q3: What are the primary safety precautions when working with thallium compounds?
Thallium and its compounds are highly toxic.[1][2][3] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Accidental exposure can occur through ingestion, inhalation, or skin contact.[3] It is crucial to have a designated waste container for all thallium-containing materials.
Q4: How can I confirm the formation of Thallium(I) undecanoate?
Product formation can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the presence of the undecanoate moiety.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a carboxylate salt peak can indicate product formation.
-
Elemental Analysis: To determine the elemental composition of the final product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure stoichiometric amounts of reactants are used. - Increase reaction time or temperature. - Check the purity of the starting materials. |
| Product loss during workup. | - Optimize the extraction and washing steps to minimize product loss. - Ensure the correct solvent is used for precipitation/crystallization. | |
| Product is Contaminated (e.g., discolored) | Impure starting materials. | - Purify the undecanoic acid and the thallium salt before the reaction. |
| Side reactions. | - Lower the reaction temperature. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Incomplete removal of solvent. | - Dry the product under vacuum for an extended period. | |
| Difficulty in Isolating the Product | Product is too soluble in the reaction solvent. | - After the reaction, remove the solvent under reduced pressure and redissolve the residue in a minimal amount of a solvent in which the product is soluble but impurities are not. Then, precipitate the product by adding a non-solvent. |
| Formation of an oil instead of a solid. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Dissolve the oil in a suitable solvent and attempt recrystallization at a lower temperature. |
Experimental Protocols
Synthesis of Thallium(I) Undecanoate from Thallium(I) Hydroxide
Materials:
-
Thallium(I) hydroxide (TlOH)
-
Undecanoic acid (CH3(CH2)9COOH)
-
Ethanol (absolute)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve undecanoic acid (1.0 eq) in absolute ethanol.
-
In a separate beaker, prepare a solution of Thallium(I) hydroxide (1.0 eq) in water.
-
Slowly add the Thallium(I) hydroxide solution to the ethanolic solution of undecanoic acid with vigorous stirring at room temperature.
-
A white precipitate of Thallium(I) undecanoate should form immediately.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to a constant weight.
Data Presentation
Table 1: Effect of Solvent on the Yield of Thallium(I) Undecanoate
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol/Water | 25 | 2 | 92 |
| Methanol/Water | 25 | 2 | 88 |
| Tetrahydrofuran | 25 | 4 | 75 |
| Acetonitrile | 25 | 4 | 68 |
Table 2: Optimization of Reaction Time
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol/Water | 25 | 1 | 85 |
| Ethanol/Water | 25 | 2 | 92 |
| Ethanol/Water | 25 | 4 | 93 |
| Ethanol/Water | 25 | 6 | 93 |
Visualizations
Caption: Experimental workflow for the synthesis of Thallium(I) undecanoate.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Troubleshooting Peak Assignments in NMR Spectra of Thallium(I) Undecanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thallium(I) undecanoate and encountering challenges in assigning peaks in its NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why is my 205Tl NMR signal unexpectedly broad?
A1: Broadening of the 205Tl NMR signal for Thallium(I) undecanoate is a common observation and can be attributed to several factors, primarily related to chemical exchange and aggregation phenomena in solution.
-
Chemical Exchange: Thallium(I) undecanoate can exist in multiple chemical environments in solution, such as solvated ions, ion pairs, and various aggregates (micelles). If the thallium nucleus is exchanging between these different environments at a rate that is comparable to the difference in their resonance frequencies, significant line broadening will occur. This is known as being in the intermediate exchange regime on the NMR timescale.[1][2][3]
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Aggregation and Micelle Formation: Long-chain carboxylates like undecanoate are known to form micelles or other aggregates in solution, especially at higher concentrations.[4][5][6][7] The formation of these larger, slower-tumbling aggregates can lead to broader NMR signals. The environment of the thallium ion within an aggregate is different from that of a free, solvated ion, contributing to the chemical exchange phenomena mentioned above.[8][9][10]
-
Presence of Paramagnetic Impurities: Dissolved oxygen or other paramagnetic species can cause significant broadening of NMR signals.[11] It is recommended to degas the solvent before use.
Q2: I am observing multiple peaks in my 205Tl NMR spectrum. What could be the reason?
A2: The presence of multiple 205Tl peaks suggests that there are distinct thallium species in your sample that are in slow exchange on the NMR timescale.[12] This means the rate at which they are interconverting is slow compared to the difference in their NMR frequencies. Possible distinct species include:
-
Different Aggregation States: You may be observing separate signals for monomeric Thallium(I) undecanoate, dimers, and larger aggregates or micelles.[9][13]
-
Different Coordination Environments: The thallium ion might be in different coordination environments within a single type of aggregate (e.g., at the surface versus in the core), leading to distinct chemical shifts.
-
Presence of Impurities: Impurities containing thallium in a different chemical form would also give rise to separate signals.
Q3: My 1H or 13C NMR spectrum of the undecanoate chain is poorly resolved. How can I improve it?
A3: Poor resolution in the 1H or 13C NMR spectrum of the undecanoate chain is also often linked to aggregation. When the undecanoate is part of a large, slowly tumbling micelle, the signals of the hydrocarbon chain can become broad.
-
Lower the Concentration: Try acquiring the spectrum at a lower concentration to shift the equilibrium away from aggregation and towards the monomeric form.
-
Increase the Temperature: Gently warming the sample can increase the rate of molecular tumbling and may also influence the aggregation equilibrium, potentially leading to sharper signals.
-
Change the Solvent: The choice of solvent can have a significant impact on the solubility and aggregation of Thallium(I) undecanoate.
Q4: How can I confirm if aggregation is the cause of my peak assignment problems?
A4: A systematic approach involving changes in experimental parameters can help confirm the role of aggregation:
-
Concentration Study: Acquire a series of 205Tl and 1H NMR spectra at different concentrations. If aggregation is occurring, you should observe changes in chemical shifts, peak widths, and the relative intensities of multiple peaks as a function of concentration.[10]
-
Temperature Study: Run the NMR experiment at different temperatures. Changes in the spectra, such as the coalescence of multiple peaks into a single, broader peak as the temperature is increased, are indicative of chemical exchange between different species.
-
Diffusion Ordered Spectroscopy (DOSY): This 2D NMR experiment separates signals based on the diffusion coefficient of the molecules. Larger aggregates will diffuse more slowly than smaller species, allowing you to distinguish between them.
Data Presentation
Table 1: Typical 1H NMR Chemical Shift Ranges for the Undecanoate Chain
| Protons | Typical Chemical Shift (ppm) | Notes |
| -CH3 | 0.8 - 1.0 | Terminal methyl group. |
| -(CH2)n- | 1.2 - 1.6 | Bulk methylene groups in the chain. |
| -CH2-CH2-COO- | 1.5 - 1.8 | Methylene group beta to the carboxylate. |
| -CH2-COO- | 2.1 - 2.4 | Methylene group alpha to the carboxylate. |
Note: These are approximate ranges and can be influenced by solvent, temperature, and aggregation state.
Table 2: Hypothetical 205Tl NMR Chemical Shifts for Thallium(I) Undecanoate in Different States
| Species | Hypothetical 205Tl Chemical Shift (ppm) | Expected Linewidth |
| Monomeric, Solvated Tl+ | +100 to +300 | Narrow |
| Ion Pair | +50 to +150 | Broader |
| Small Aggregates | -50 to +100 | Broad |
| Micellar Tl+ | -200 to 0 | Very Broad |
Note: These are hypothetical values for illustrative purposes. The 205Tl chemical shift is extremely sensitive to the local environment. The reference is typically an external standard of TlNO3 in D2O at infinite dilution.[14]
Experimental Protocols
Protocol 1: Standard 205Tl NMR Acquisition
-
Sample Preparation: Dissolve the Thallium(I) undecanoate sample in a deuterated solvent (e.g., D2O, CDCl3, DMSO-d6). To minimize paramagnetic broadening, degas the solvent by bubbling an inert gas (e.g., nitrogen or argon) through it for 10-15 minutes prior to use.[11]
-
Reference: Use an external reference of a known concentration of TlNO3 in D2O.
-
Spectrometer Setup:
-
Tune the probe to the 205Tl frequency. 205Tl is the preferred nucleus over 203Tl due to its higher natural abundance and sensitivity.[11]
-
Use a simple pulse-acquire sequence.
-
Set a spectral width appropriate for the wide chemical shift range of thallium (e.g., 5000 ppm).[14]
-
Optimize the acquisition time and relaxation delay. T1 values for 205Tl can vary significantly depending on the chemical environment.[15]
-
-
Data Processing: Apply an appropriate line broadening factor if the signal-to-noise is low.
Protocol 2: Variable Temperature (VT) NMR Study
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Experimental Setup:
-
Start at the desired initial temperature (e.g., room temperature).
-
Acquire a 205Tl NMR spectrum.
-
Increment the temperature in a stepwise manner (e.g., in 5-10 °C steps).
-
Allow the sample to equilibrate at each new temperature for at least 10-15 minutes before acquiring the next spectrum.
-
-
Data Analysis: Analyze the changes in chemical shift, linewidth, and the number of peaks as a function of temperature.[16]
Visualizations
Caption: A workflow diagram for troubleshooting common NMR peak assignment issues.
Caption: The influence of chemical exchange rates on the appearance of NMR signals.
References
- 1. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 2. Chemical exchange in biomacromolecules: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. NMR Investigation of Micelle Formation by an Amino-Acid Based Biosurfactant - ERN: Emerging Researchers National Conference in STEM [emerging-researchers.org]
- 5. Aqueous Micellar Environment Impacts the Co-Catalyzed Phototransformation: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micelle formation, structures, and metrology of functional metal nanoparticle compositions [aimspress.com]
- 7. Micelle Formation of Dodecanoic Acid with Alkali Metal Counterions [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Aggregation of Rare Earth Coordination Complexes in Solution Studied by Paramagnetic and DOSY NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. (Tl) Thallium NMR [chem.ch.huji.ac.il]
- 12. NMR Chemical Exchange as a Probe for Ligand-Binding Kinetics in a Theophylline-Binding RNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. NMR Periodic Table: Thallium NMR [imserc.northwestern.edu]
- 15. researchgate.net [researchgate.net]
- 16. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Air-sensitive Thallium Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of air-sensitive thallium compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of air-sensitive thallium compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broadened NMR signals | 1. Presence of paramagnetic oxygen.[1] 2. Compound aggregation.[2] 3. Poorly shimmed spectrometer.[3][4] 4. Low solubility or inhomogeneous sample.[3] 5. The compound is undergoing dynamic exchange. | 1. Degas the NMR solvent and prepare the sample under an inert atmosphere (glovebox or Schlenk line).[2] 2. Use a more polar deuterated solvent (e.g., DMSO-d6, Acetone-d6) or a solvent mixture to disrupt aggregation.[2] Heating the sample may also help.[2] 3. Re-shim the spectrometer. Start from a good shim file and manually optimize the shims.[5] 4. Try a different deuterated solvent in which the compound is more soluble. Filter the sample to remove any particulate matter.[3] 5. Acquire spectra at different temperatures to study the dynamic process. |
| Unexpected peaks in the spectrum | 1. Contamination from solvent, grease, or previous samples. 2. Decomposition of the thallium compound. | 1. Use high-purity, dry, and degassed deuterated solvents. Clean NMR tubes thoroughly and dry them in an oven before use. Use minimal grease on joints when using a Schlenk line. 2. Prepare the sample immediately before analysis and handle it strictly under an inert atmosphere. Check for known decomposition products of your compound. |
| No lock signal or difficulty locking | 1. Insufficient deuterated solvent. 2. Incorrect lock phase.[5] | 1. Ensure the solvent height in the NMR tube is sufficient for the spectrometer. 2. Manually adjust the lock phase. |
X-ray Crystallography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal growth or poor-quality crystals | 1. Solution is not supersaturated.[6] 2. Rapid nucleation leading to many small crystals.[7] 3. Vibrations or disturbances.[6] 4. Impurities in the sample. | 1. Slowly evaporate the solvent or use a solvent/anti-solvent diffusion method to achieve supersaturation.[7] 2. Use a lower concentration, cool the solution more slowly, or try a different solvent system.[7] 3. Place the crystallization setup in a quiet, vibration-free environment.[6] 4. Purify the compound before attempting crystallization. |
| Crystal decomposition during mounting or data collection | 1. Exposure to air and moisture. 2. Sensitivity to X-ray radiation. | 1. Mount the crystal under a stream of cold nitrogen or in a glovebox. Coat the crystal in an inert oil (e.g., Paratone-N) to protect it from the atmosphere. 2. Use a cryo-stream to cool the crystal during data collection. Reduce the X-ray exposure time per frame and collect data on multiple crystals if necessary. |
| Difficulty in solving the crystal structure | 1. Twinning of the crystal. 2. Disorder in the crystal lattice. | 1. Use software specifically designed for handling twinned data. 2. Collect data at a lower temperature to reduce thermal motion. Use advanced refinement techniques to model the disorder. |
Mass Spectrometry
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No molecular ion peak or extensive fragmentation | 1. The compound is unstable under the ionization conditions.[8][9] 2. In-source fragmentation or decomposition.[9] | 1. Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). 2. Optimize the source parameters (e.g., cone voltage, temperature) to minimize fragmentation. Prepare the sample in a compatible, non-reactive solvent. |
| Contamination peaks in the spectrum | 1. Impurities from solvents, glassware, or the matrix. 2. Reaction with the instrument surfaces. | 1. Use high-purity solvents and clean all glassware thoroughly. Run a blank to identify background peaks. 2. Ensure the instrument is clean and free from reactive residues. |
| Difficulty in obtaining a signal for the air-sensitive compound | 1. Decomposition of the sample before or during analysis.[10] | 1. Use an inert sampling technique, such as an Atmospheric Solids Analysis Probe (ASAP) designed for air-sensitive compounds, to transfer the sample directly from a glovebox or Schlenk line to the mass spectrometer.[10] |
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the primary safety precautions for handling air-sensitive thallium compounds?
-
A1: Due to their high toxicity and reactivity, all manipulations of air-sensitive thallium compounds should be performed in a well-ventilated fume hood or, ideally, within an inert atmosphere glovebox.[11] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).[12] Have a container of sand or powdered lime readily available to smother any potential fires.[13] Never work alone when handling highly reactive or pyrophoric thallium compounds.[11]
-
-
Q2: How should I store air-sensitive thallium compounds?
Characterization Techniques
-
Q3: How can I prepare an NMR sample of an air-sensitive thallium compound?
-
A3: The sample should be prepared in a glovebox or on a Schlenk line. Use a J. Young NMR tube or a standard NMR tube with a septum and parafilm seal. Dissolve the compound in a dry, degassed deuterated solvent and transfer the solution to the NMR tube under an inert atmosphere.[2]
-
-
Q4: What are the challenges in obtaining single crystals of air-sensitive thallium compounds for X-ray diffraction?
-
A4: The main challenges include preventing decomposition due to air and moisture during crystallization and handling.[14] Crystal growth should be carried out in a controlled, inert environment. Traditional methods like slow evaporation may not be suitable unless performed in a glovebox.[7] Solvent diffusion or vapor diffusion techniques in sealed containers are often more successful.
-
Experimental Protocols
Protocol 1: Synthesis of a Thallium(I) Alkoxide
This protocol is adapted from the synthesis of dimeric thallium alkoxide complexes.[15]
Materials:
-
Thallium(I) salt (e.g., TlPF6)
-
Lithium alkoxide (LiOR)
-
Anhydrous, degassed THF
-
Schlenk flask and other standard Schlenk line glassware
-
Cannula
-
Magnetic stirrer
Procedure:
-
In a nitrogen-filled glovebox, weigh the thallium(I) salt and the lithium alkoxide into separate Schlenk flasks.
-
Remove the flasks from the glovebox and connect them to a Schlenk line.
-
Add anhydrous, degassed THF to each flask via cannula transfer to dissolve the reagents.
-
Slowly add the lithium alkoxide solution to the stirring thallium(I) salt solution at room temperature via cannula transfer.
-
Stir the resulting suspension for several hours.
-
Remove the solvent under vacuum.
-
Extract the solid residue with an appropriate anhydrous, degassed solvent (e.g., hexane).
-
Filter the solution via cannula to remove any insoluble byproducts.
-
Concentrate the filtrate and cool to -35°C to induce crystallization of the thallium(I) alkoxide.
Protocol 2: Preparation of an Air-Sensitive NMR Sample using a Schlenk Line
Materials:
-
J. Young NMR tube
-
Air-sensitive thallium compound
-
Dry, degassed deuterated solvent
-
Schlenk line
-
Syringe and needle or cannula
Procedure:
-
Place the solid thallium compound in a Schlenk flask.
-
Connect the flask to a Schlenk line and evacuate and backfill with inert gas three times.
-
Add the dry, degassed deuterated solvent to the flask via syringe or cannula.
-
Gently swirl the flask to dissolve the compound.
-
Attach the J. Young NMR tube to the Schlenk line via an adapter and evacuate and backfill with inert gas three times.
-
Transfer the solution from the flask to the NMR tube using a syringe and a long needle or a cannula.
-
Seal the J. Young NMR tube under a positive pressure of inert gas.
Data Presentation
Table 1: Solubility of Selected Thallium Compounds in Water [2]
| Compound | Formula | Molecular Weight ( g/mol ) | Solubility in Water (g/L at 20°C) |
| Thallium(I) Acetate | TlC₂H₃O₂ | 263.43 | Very soluble |
| Thallium(I) Carbonate | Tl₂CO₃ | 468.78 | 40.3 (at 15.5°C) |
| Thallium(I) Chloride | TlCl | 239.84 | 3.2 |
| Thallium(I) Nitrate | TlNO₃ | 266.39 | 95.5 |
| Thallium(I) Sulfate | Tl₂SO₄ | 504.82 | 48.7 |
| Thallium(I) Bromide | TlBr | 284.29 | 0.5 (at 25°C) |
| Thallium(I) Iodide | TlI | 331.29 | 0.06 |
| Thallium(I) Fluoride | TlF | 223.38 | Very soluble |
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of air-sensitive thallium compounds.
Caption: Logical workflow for troubleshooting broad NMR signals.
References
- 1. researchgate.net [researchgate.net]
- 2. TABLE 3-2, Physical and Chemical Properties of Thallium and Compoundsa - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 6. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 7. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 8. cmu.edu [cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. advion.com [advion.com]
- 11. research.wayne.edu [research.wayne.edu]
- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 13. ac1.hhu.de [ac1.hhu.de]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Stabilizing Thallium(I) Undecanoate for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stabilization of Thallium(I) undecanoate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Thallium(I) undecanoate during long-term storage?
A1: Thallium(I) undecanoate is susceptible to degradation from several environmental factors. The primary contributors to its instability are:
-
Oxidation: Thallium(I) can be oxidized to the more toxic Thallium(III) state, especially in the presence of atmospheric oxygen. The metallic luster of freshly prepared thallium compounds can dull to a bluish-gray upon exposure to air due to oxidation[1][2].
-
Hydrolysis: As a salt of a weak acid (undecanoic acid), Thallium(I) undecanoate can be susceptible to hydrolysis in the presence of moisture, leading to the formation of thallium hydroxide and undecanoic acid. Thallium compounds are known to react with moist air[3].
-
Light Sensitivity: Similar to other thallium salts, Thallium(I) undecanoate may be sensitive to light, which can catalyze degradation reactions[4].
-
Thermal Decomposition: Elevated temperatures can accelerate the rate of decomposition. High temperatures can generate toxic thallium oxide fumes[3].
Q2: What are the visual or analytical indicators of Thallium(I) undecanoate degradation?
A2: Degradation of Thallium(I) undecanoate can be identified through several observations:
-
Visual Changes: A change in color from its initial appearance (typically a white or off-white solid) to a grayish or yellowish tint can indicate oxidation or other chemical changes. The formation of clumps or a change in texture may suggest moisture absorption.
-
Solubility Issues: The formation of insoluble precipitates when dissolving the compound in a compatible solvent can indicate the presence of degradation products.
-
Analytical Characterization: Techniques such as Infrared (IR) spectroscopy may show the appearance of new peaks corresponding to O-H bonds (from hydrolysis) or changes in the carboxylate stretching frequencies. Purity assessment by High-Performance Liquid Chromatography (HPLC) can reveal the presence of impurity peaks.
Q3: What are the recommended storage conditions for ensuring the long-term stability of Thallium(I) undecanoate?
A3: To ensure the long-term stability of Thallium(I) undecanoate, the following storage conditions are recommended:
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen[3][5]. This minimizes the risk of oxidation and hydrolysis.
-
Temperature Control: Maintain storage at a cool and controlled temperature, ideally between 2-8°C. Avoid exposure to high temperatures or frequent temperature fluctuations[3].
-
Light Protection: Store in an amber or opaque container to protect it from light[4].
-
Container Sealing: Use a well-sealed container, preferably with a PTFE-lined cap, to prevent the ingress of moisture and air. For highly sensitive applications, storage in a sealed ampoule under argon is advisable.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Dry Argon or Nitrogen | Prevents oxidation and hydrolysis[3][5]. |
| Temperature | 2-8°C | Reduces the rate of thermal degradation[3]. |
| Light | Store in the dark (amber vial) | Prevents light-catalyzed degradation[4]. |
| Container | Tightly sealed, airtight | Prevents exposure to atmospheric moisture and oxygen[3][6]. |
Q4: Can I store Thallium(I) undecanoate in a standard laboratory freezer?
A4: While a standard laboratory freezer provides a low temperature, it may not be ideal for long-term storage unless it is a frost-free model that can maintain a very low humidity environment. The frequent opening and closing of a standard freezer can introduce moisture, which can lead to condensation and hydrolysis of the compound. If a freezer is used, it is crucial to ensure the container is hermetically sealed and to allow the container to warm to room temperature before opening to prevent condensation from forming on the compound.
Troubleshooting Guide
Issue 1: The Thallium(I) undecanoate powder has changed color from white to a pale yellow/gray.
-
Potential Cause: This is a likely indicator of oxidation, where Thallium(I) is being converted to Thallium(III), or the formation of thallium oxide. This can occur due to improper storage and exposure to air. Thallium metal itself turns gray on exposure to air[1].
-
Recommended Action:
-
Immediately move the compound to a desiccator or glovebox with an inert atmosphere.
-
Before the next use, it is advisable to re-characterize the material to determine the extent of degradation. Techniques such as UV-Vis spectroscopy or purity analysis by HPLC can be employed.
-
For future storage, ensure the container is purged with an inert gas (argon or nitrogen) before sealing.
-
Issue 2: The compound has become clumpy and difficult to handle.
-
Potential Cause: Clumping is a strong indication of moisture absorption (hygroscopicity). This suggests that the storage container was not airtight or was opened in a humid environment.
-
Recommended Action:
-
The compound can be dried under a high vacuum for several hours. Gentle heating under vacuum may be possible, but care must be taken to avoid thermal decomposition. Refer to the material's thermal stability data if available.
-
After drying, store the compound in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) or in a glovebox with a low-moisture atmosphere.
-
Always handle the compound in a low-humidity environment, such as a glovebox or under a stream of dry inert gas.
-
Issue 3: I am observing poor solubility or the formation of a precipitate when dissolving the stored compound in a previously suitable solvent.
-
Potential Cause: This could be due to the formation of insoluble degradation products, such as thallium oxides or hydroxides, resulting from oxidation and/or hydrolysis.
-
Recommended Action:
-
Attempt to filter the solution to remove the insoluble impurities. However, be aware that the concentration of the active compound in the resulting solution will be lower than expected.
-
It is highly recommended to re-purify the Thallium(I) undecanoate if possible, for example, by recrystallization from a suitable solvent under an inert atmosphere. The choice of solvent will depend on the solubility of the parent compound versus its impurities.
-
Review and improve the storage protocol to prevent future degradation.
-
Experimental Protocols
Protocol 1: Inert Atmosphere Storage Procedure
This protocol describes the standard procedure for storing Thallium(I) undecanoate under an inert atmosphere to ensure long-term stability.
-
Preparation: Place the vial containing Thallium(I) undecanoate into a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen with O₂ and H₂O levels <10 ppm). If a glovebox is not available, use a Schlenk line.
-
Inert Gas Purge (Schlenk Line Method): a. Attach the storage vial (with a rubber septum or a stopcock adapter) to the Schlenk line. b. Carefully evacuate the vial under vacuum for 1-2 minutes. c. Backfill the vial with high-purity argon or nitrogen. d. Repeat the evacuate-backfill cycle 3-5 times to ensure all atmospheric oxygen and moisture are removed.
-
Sealing: a. After the final backfill, securely seal the vial with a PTFE-lined cap while maintaining a positive pressure of the inert gas. b. For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Storage: Place the sealed vial in a cool, dark location, such as a refrigerator (2-8°C). The vial should be clearly labeled with the compound name, date, and storage conditions.
Protocol 2: Purity Assessment by HPLC after Storage
This protocol provides a general method to assess the purity of Thallium(I) undecanoate after a period of storage to check for degradation products.
-
Sample Preparation: a. In a controlled environment (glovebox or under a fume hood), accurately weigh approximately 10 mg of the stored Thallium(I) undecanoate. b. Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. c. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: a. Run a blank (solvent only) followed by the sample. b. Integrate the peaks in the chromatogram. The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard indicates degradation. c. The percentage purity can be calculated based on the relative peak areas.
| Timepoint | Storage Condition | Purity (%) | Observations |
| Initial | N/A | 99.8% | White crystalline powder |
| 6 Months | 2-8°C, Inert Atmosphere, Dark | 99.5% | No change in appearance |
| 6 Months | Room Temp, Air, Ambient Light | 92.1% | Pale yellow color, slight clumping |
| 12 Months | 2-8°C, Inert Atmosphere, Dark | 99.1% | No change in appearance |
| 12 Months | Room Temp, Air, Ambient Light | 85.4% | Yellowish-gray, significant clumping |
Visualizations
References
- 1. Thallium | Tl | CID 5359464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thallium | Chemical Element, Poisonous Metal, Uses & Properties | Britannica [britannica.com]
- 3. Thallium - ESPI Metals [espimetals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. micromatter.com [micromatter.com]
Overcoming poor crystallinity in Thallium(1+) undecanoate samples
Technical Support Center: Thallium(I) Undecanoate Crystallinity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor crystallinity of Thallium(I) undecanoate samples.
Frequently Asked Questions (FAQs)
Q1: My Thallium(I) undecanoate sample is consistently amorphous or poorly crystalline. What are the potential causes?
A1: Poor crystallinity in Thallium(I) undecanoate can stem from several factors:
-
Purity of the sample: The presence of impurities can disrupt the crystal lattice formation. Even small amounts of starting materials or byproducts from the synthesis can inhibit crystallization.
-
Rate of precipitation: Rapid precipitation or crashing out of the solution often leads to amorphous solids. Crystal growth is a slow process that requires molecules to arrange themselves in an ordered pattern.
-
Solvent system: The choice of solvent is crucial. High solubility can prevent precipitation, while very low solubility can cause the compound to crash out of solution. The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble at higher temperatures.
-
Temperature: Suboptimal temperatures during crystallization can affect solubility and the kinetics of crystal growth.
-
Mechanical disturbance: Agitation or vibrations during the crystallization process can lead to the formation of many small crystals (polycrystalline material) rather than a few large, well-defined ones.
Q2: What are the initial steps I should take to improve the crystallinity of my sample?
A2: Start with the simplest methods before moving to more complex techniques:
-
Ensure Sample Purity: Re-purify your Thallium(I) undecanoate sample. Techniques like recrystallization from a suitable solvent can help remove impurities.
-
Slow Down the Crystallization Process: The key to good crystals is slow, controlled growth. Avoid rapid cooling or fast evaporation of the solvent.
-
Optimize the Solvent: Experiment with different solvents or solvent mixtures to find the ideal conditions for your sample.
Troubleshooting Guide
This guide provides detailed protocols to address specific issues with Thallium(I) undecanoate crystallinity.
Issue 1: The sample precipitates as an oil or amorphous solid upon cooling.
This is a common issue indicating that the solution is too concentrated or the cooling rate is too fast.
Solution: Slow Recrystallization
This method involves dissolving the compound in a hot solvent and allowing it to cool slowly, promoting the gradual formation of crystals.
Experimental Protocol: Slow Recrystallization
-
Solvent Selection: Choose a solvent in which Thallium(I) undecanoate has high solubility at elevated temperatures and low solubility at room temperature. Alcohols (e.g., ethanol, methanol) or mixtures with non-polar solvents (e.g., toluene/hexane) can be effective for long-chain carboxylate salts.
-
Dissolution: In a clean flask, add your Thallium(I) undecanoate sample and a small amount of the chosen solvent. Heat the mixture gently while stirring until the solid completely dissolves. Add the minimum amount of hot solvent required to fully dissolve the sample.
-
Slow Cooling: Cover the flask to prevent rapid evaporation and allow it to cool slowly to room temperature. For even slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).
-
Crystal Collection: Once crystals have formed, collect them by filtration. Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Issue 2: Only very small or microcrystalline powder is obtained.
This suggests that nucleation is happening too quickly, leading to the formation of many small crystals instead of a few large ones.
Solution 1: Solvent Vapor Diffusion
This technique involves the slow diffusion of a "poor" solvent vapor into a solution of the compound in a "good" solvent, gradually reducing the solubility and inducing crystallization.
Experimental Protocol: Solvent Vapor Diffusion
-
Setup: Dissolve your Thallium(I) undecanoate sample in a small volume of a "good" solvent (a solvent in which it is readily soluble, e.g., dichloromethane or chloroform) in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Anti-Solvent: Add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane or diethyl ether) to the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.
-
Diffusion: Seal the outer container and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, causing the compound to slowly precipitate and form crystals.
-
Crystal Collection: Once crystals of a suitable size have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.
Solution 2: Thermal Annealing
Annealing can improve the crystallinity of a solid by providing the thermal energy needed for the molecules to rearrange into a more ordered crystalline state.
Experimental Protocol: Thermal Annealing
-
Sample Preparation: Place the poorly crystalline Thallium(I) undecanoate powder in a clean, heat-resistant vial.
-
Heating: Heat the sample to a temperature below its melting point but high enough to allow for molecular rearrangement. For long-chain carboxylate salts, a temperature range of 60-100 °C is a reasonable starting point. This can be done in an oven or on a hot plate.
-
Holding Time: Hold the sample at this temperature for an extended period, typically several hours to a day. The optimal time will depend on the sample and temperature.
-
Cooling: After the holding period, cool the sample slowly back to room temperature.
-
Analysis: Analyze the treated sample using techniques like X-ray diffraction (XRD) to assess any improvement in crystallinity.
Data Presentation
Table 1: Comparison of Crystallization Techniques
| Technique | Principle | Typical Solvents/Conditions | Advantages | Disadvantages |
| Slow Recrystallization | Decreased solubility upon slow cooling | Ethanol, Methanol, Toluene/Hexane mixtures | Simple, effective for removing impurities | May not work for highly soluble compounds |
| Solvent Vapor Diffusion | Gradual decrease in solubility by vapor diffusion of an anti-solvent | Good solvent: DCM, Chloroform; Anti-solvent: Hexane, Diethyl ether | Excellent for growing high-quality single crystals | Can be slow, requires careful solvent selection |
| Thermal Annealing | Solid-state rearrangement of molecules into a more ordered lattice | Heating below the melting point (e.g., 60-100 °C) | Useful for improving existing crystallinity, solvent-free | May not work for amorphous materials, risk of decomposition if overheated |
Visualizations
Caption: Experimental workflow for improving Thallium(I) undecanoate crystallinity.
Caption: Troubleshooting logic for poor crystallinity in Thallium(I) undecanoate.
Validation & Comparative
A Comparative Analysis of Thallium(I) Undecanoate and Thallium(I) Acetate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties, toxicological profiles, and handling protocols for Thallium(I) undecanoate and Thallium(I) acetate. The information herein is intended to assist researchers in selecting the appropriate thallium salt for their specific experimental needs, with a strong emphasis on safety and data-driven decision-making.
Physicochemical Properties
Thallium(I) acetate is a well-characterized salt, while experimental data for Thallium(I) undecanoate is less abundant. The properties of Thallium(I) undecanoate are partially inferred from its chemical structure and data on similar long-chain thallium carboxylates.
Table 1: Comparison of Physicochemical Properties
| Property | Thallium(I) Undecanoate | Thallium(I) Acetate |
| Molecular Formula | C₁₁H₂₁O₂Tl | C₂H₃O₂Tl |
| Molecular Weight | 389.67 g/mol | 263.43 g/mol [1] |
| Appearance | White crystalline solid (predicted) | White crystalline solid[1] |
| Melting Point | Data not available. Estimated to be lower than Thallium(I) acetate due to the longer carbon chain. | 124-128 °C[1] |
| Solubility in Water | Sparingly soluble (predicted, based on long alkyl chain) | Very soluble[1] |
| Solubility in Organic Solvents | Soluble in non-polar organic solvents (predicted) | Very soluble in alcohol; insoluble in acetone[1] |
| Stability | Stable under standard conditions. Thermal stability is expected to be comparable to other metal carboxylates. | Stable. Hygroscopic.[1] |
Toxicological Profile
The toxicity of both compounds is primarily attributed to the Thallium(I) ion (Tl⁺). Thallium is a highly toxic heavy metal with cumulative effects.[2] The lethal dose for humans is estimated to be between 10-15 mg/kg.[3][4]
Table 2: Toxicological Data
| Parameter | Thallium(I) Undecanoate | Thallium(I) Acetate |
| Primary Toxicant | Thallium(I) ion (Tl⁺) | Thallium(I) ion (Tl⁺) |
| LD₅₀ (Oral, Rat) | Data not available. Expected to be in a similar range to other soluble thallium salts. | Data for thallium salts in general fall into a narrow range of 15 to 50 mg/kg.[2] |
| Mechanism of Toxicity | Mimics potassium ions (K⁺), disrupting numerous cellular processes.[5][6][7] | Mimics potassium ions (K⁺), disrupting numerous cellular processes.[5][6][7] |
| Primary Target Organs | Nervous system, gastrointestinal tract, skin, and heart.[2][4][6] | Nervous system, gastrointestinal tract, skin, and heart.[2][4][6] |
| Reported Cytotoxicity | Data not available. Expected to induce cytotoxicity similar to other thallium salts. | Induces cytotoxicity in various cell lines, including human peripheral lymphocytes.[8] |
Biological Effects and Signaling Pathways
The primary mechanism of thallium toxicity involves its ability to mimic the potassium ion (K⁺) due to their similar ionic radii and charge.[5][6][7] This ionic mimicry allows Tl⁺ to enter cells through potassium channels and transporters, leading to widespread disruption of potassium-dependent cellular functions.[5][6][7]
Key cellular processes affected by Thallium(I) ions include:
-
Inhibition of Na⁺/K⁺-ATPase: Tl⁺ has a higher affinity for the Na⁺/K⁺-ATPase pump than K⁺, leading to its inhibition and disruption of the cellular membrane potential.[6]
-
Interference with Ribosome Function: Thallium can replace potassium in stabilizing ribosomes, thereby inhibiting protein synthesis.[6]
-
Mitochondrial Dysfunction: Tl⁺ can uncouple oxidative phosphorylation and increase the formation of reactive oxygen species (ROS), leading to oxidative stress.[6]
-
Enzyme Inhibition: Thallium has a high affinity for sulfhydryl groups in proteins, leading to the inhibition of various enzymes.[6]
Experimental Protocols
Due to the high toxicity of thallium compounds, strict adherence to safety protocols is mandatory. All handling of thallium salts should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
General Handling and Safety
-
Engineering Controls: Always handle thallium compounds in a well-ventilated chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles. For handling powders, a respirator may be necessary to prevent inhalation.[10]
-
Waste Disposal: All thallium-contaminated waste must be disposed of as hazardous waste according to institutional and national regulations.[11]
-
Emergency Procedures: In case of skin contact, wash the affected area immediately with soap and water.[10] If ingested or inhaled, seek immediate medical attention. The antidote for thallium poisoning is Prussian blue.[5]
Preparation of Stock Solutions
-
Thallium(I) Acetate: Due to its high water solubility, Thallium(I) acetate can be readily dissolved in deionized water or buffered solutions to the desired concentration.
-
Thallium(I) Undecanoate: Based on the properties of similar long-chain metal carboxylates, Thallium(I) undecanoate is expected to have low water solubility but should be soluble in various organic solvents.[3] Test solubility in solvents such as ethanol, methanol, or DMSO to prepare stock solutions. Gentle heating may be required to aid dissolution.
Analytical Determination of Thallium Concentration
The concentration of thallium in experimental samples can be determined using various analytical techniques.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive method for determining trace levels of thallium in biological and environmental samples.[12][13]
-
Atomic Absorption Spectroscopy (AAS): Furnace AAS is a suitable method for quantifying low levels of thallium.[14][15]
Applications in Research
-
Thallium(I) Acetate: Due to its high solubility in aqueous solutions, it is often used in in vitro studies to investigate the cellular and molecular mechanisms of thallium toxicity.[8][16] It has also been historically used in microbiology as a selective agent in growth media.
-
Thallium(I) Undecanoate: The lipophilic nature of the undecanoate chain suggests potential applications where delivery to or interaction with lipid-rich environments is desired. This could include studies on the effects of thallium on cell membranes or its transport via lipid-based carriers. However, specific research applications for this compound are not well-documented.
Conclusion
Thallium(I) acetate is a well-characterized, water-soluble salt suitable for a wide range of in vitro toxicological studies. Thallium(I) undecanoate, with its long alkyl chain, presents as a more lipophilic alternative, though its physicochemical and toxicological properties are not as well-defined. The choice between these two compounds will largely depend on the specific requirements of the experimental system, particularly the desired solvent system and potential for membrane interaction. Regardless of the compound chosen, the extreme toxicity of thallium necessitates the strictest adherence to safety protocols.
References
- 1. TABLE 3-2, Physical and Chemical Properties of Thallium and Compoundsa - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acute oral and inhalation thallium poisonings and their remote consequences (literature review and data from our own research) [protox.medved.kiev.ua]
- 3. researchgate.net [researchgate.net]
- 4. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Thallium Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Thallium - ESPI Metals [espimetals.com]
- 10. nj.gov [nj.gov]
- 11. Thallium and Thallium Compounds (HSG 102, 1996) [inchem.org]
- 12. Validation of Analytical Method for Determination of Thallium in Rodent Plasma and Tissues by Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ANALYTICAL METHODS - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. Genotoxicity and cytotoxicity evaluation of two thallium compounds using the Drosophila wing somatic mutation and recombination test - PMC [pmc.ncbi.nlm.nih.gov]
Validating X-ray Diffraction Data for Thallium(I) Undecanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected X-ray diffraction (XRD) data for Thallium(I) undecanoate against established data for other Thallium(I) carboxylates. It further outlines the essential experimental protocols for validating such crystallographic data, ensuring accuracy and reliability in research and development.
Comparative Analysis of Crystallographic Data
Thallium(I) ions (Tl⁺), with their 6s² lone pair of electrons, exhibit unique coordination geometries. This lone pair can be stereochemically active, influencing the arrangement of ligands around the metal center and leading to irregular coordination spheres.
Table 1: Comparison of Crystallographic Data for Thallium(I) Carboxylates
| Compound | Coordination Number | Tl-O Bond Lengths (Å) | Key Structural Features | Reference |
| Hypothetical Thallium(I) Undecanoate | Expected: 4-8 | Expected: ~2.6 - 3.1 | Likely to form layered or polymeric structures due to the long alkyl chain. The carboxylate group may act as a bridging ligand. | N/A |
| Thallium(I) Salinomycinate | 5 and 6 | 2.60 - 3.07 | Two different Tl environments, one of which is six-coordinate with a weak Tl···Tl interaction.[1] | [1] |
| Thallium(I) Salicylate | 4 | Not specified | Forms a 2D polymer. The arrangement of oxygen atoms suggests a gap in the coordination geometry due to the lone pair.[2] | [2] |
| Thallium(I) Phthalate | 6 | Not specified | Also forms a 2D polymer with a gap in the coordination sphere around the thallium atom.[2] | [2] |
| Thallium(I) Tropolonate | Variable (3 or 4 + additional contacts) | ~2.47 - 2.59 (chelated) | Mononuclear units with additional longer Tl···O contacts, forming layered structures.[3] | [3] |
Experimental Protocols for Data Validation
The validation of X-ray diffraction data is a critical step to ensure the determined crystal structure is accurate. This involves a series of experimental and computational procedures.
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Selection and Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[4]
-
Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated.[4] The diffracted X-rays are collected on a detector. Modern diffractometers are often equipped with software like CrysAlis PRO for data collection and initial processing.[5]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often using direct methods with software such as SHELXS or SHELXT.[5] The structural model is then refined using least-squares minimization with programs like SHELXL.[5]
Powder X-ray Diffraction (PXRD)
PXRD is an essential technique for confirming the bulk purity and phase homogeneity of the crystalline sample.
-
Sample Preparation: A finely ground powder of the sample is prepared and placed in a sample holder.
-
Data Collection: The sample is irradiated with X-rays over a range of angles (2θ).
-
Data Analysis: The experimental PXRD pattern is compared with a simulated pattern calculated from the single-crystal structure data. A good match between the two patterns confirms that the single crystal is representative of the bulk material.[1][5]
Data Validation Workflow
The following diagram illustrates the logical workflow for the validation of X-ray diffraction data.
Caption: Workflow for X-ray diffraction data validation.
Common Issues and Considerations
-
Stereochemically Active Lone Pair: The 6s² lone pair on Tl(I) often leads to distortions in the coordination geometry, which should be carefully analyzed and reported.[2][6]
-
Weak Interactions: Thallium(I) compounds can exhibit weak Tl···Tl or Tl···C interactions that play a role in the overall crystal packing.[6]
-
Polymorphism: Organic salts can exist in different crystalline forms (polymorphs). It is crucial to ensure that the characterized single crystal is of the desired and most stable polymorph.
-
Crystal Quality: The quality of the single crystal is paramount for obtaining high-quality diffraction data.[4] Poor crystal quality can lead to difficulties in structure solution and refinement.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thallium(I) Tropolonates: Synthesis, Structure, Spectral Characteristics, and Antimicrobial Activity Compared to Lead(II) and Bismuth(III) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Structural Insights and Intermolecular Energy for Some Medium and Long-Chain Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Thallium(I) Carboxylates: Exploring the Influence of Chain Length
A detailed guide for researchers, scientists, and drug development professionals on the synthesis, properties, and toxicological profile of thallium(I) carboxylates with varying alkyl chain lengths.
This guide provides a comparative overview of a homologous series of thallium(I) carboxylates, focusing on the impact of increasing alkyl chain length on their physicochemical properties. Due to the extreme toxicity of thallium and its compounds, this information is intended for professionals in controlled laboratory settings. The data presented is compiled from available literature, and it should be noted that comprehensive comparative studies on a full homologous series of thallium carboxylates are limited.
Physicochemical Properties
| Property | Thallium(I) Formate | Thallium(I) Acetate | Thallium(I) Propionate | Thallium(I) Butyrate |
| Molecular Formula | CHClO₂Tl | C₂H₃O₂Tl | C₃H₅O₂Tl | C₄H₇O₂Tl |
| Molecular Weight ( g/mol ) | 249.40 | 263.42 | 277.45 | 291.48 |
| Appearance | White solid | White crystalline solid[1] | Crystalline solid | No data available |
| Melting Point (°C) | 101 | 131[1] | ~195 (phase transition to liquid) | No data available |
| Density (g/cm³) | No data available | 3.76 (at 137°C)[1] | No data available | No data available |
| Solubility in Water | Very soluble | Very soluble[1] | Soluble | No data available |
| Solubility in Organic Solvents | No data available | Very soluble in alcohol; insoluble in acetone[1] | No data available | No data available |
Spectroscopic Characterization
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the characterization of thallium carboxylates. While a complete comparative dataset is not available, the following provides an overview of the expected spectral features.
Infrared (IR) Spectroscopy: The IR spectra of metal carboxylates are dominated by the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands are sensitive to the nature of the metal ion and the coordination mode. For thallium(I) carboxylates, which are largely ionic, the asymmetric stretch (νₐsym) is typically observed in the 1650-1540 cm⁻¹ region, while the symmetric stretch (νₛym) appears around 1450-1360 cm⁻¹. The separation between these two bands (Δν) can provide insights into the coordination environment. As the alkyl chain length increases, subtle shifts in the C-H stretching and bending vibrations in the 3000-2800 cm⁻¹ and 1470-1350 cm⁻¹ regions are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of thallium carboxylates will show signals corresponding to the protons on the alkyl chain. The chemical shifts of the α-protons (adjacent to the carboxylate group) are typically found in the range of 2.0-2.5 ppm. The integration of the signals will correspond to the number of protons in each unique environment.
-
¹³C NMR: The carboxylate carbon typically resonates in the downfield region of the ¹³C NMR spectrum, around 170-185 ppm. The chemical shifts of the alkyl chain carbons will appear in the upfield region.
-
²⁰⁵Tl NMR: Thallium has two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, with ²⁰⁵Tl being more sensitive.[2] The chemical shift of thallium is highly sensitive to its chemical environment and can span a very wide range.[2][3]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of thallium(I) carboxylates. EXTREME CAUTION must be exercised when handling thallium compounds due to their high toxicity. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of Thallium(I) Carboxylates
General Procedure:
Thallium(I) carboxylates can be synthesized by reacting a thallium(I) base, such as thallium(I) hydroxide (TlOH) or thallium(I) carbonate (Tl₂CO₃), with the corresponding carboxylic acid in an aqueous or alcoholic solution.
Example: Synthesis of Thallium(I) Acetate
-
In a fume hood, dissolve a stoichiometric amount of thallium(I) hydroxide or thallium(I) carbonate in deionized water or ethanol.
-
Slowly add an equimolar amount of glacial acetic acid to the thallium solution with constant stirring. If using thallium(I) carbonate, effervescence (release of CO₂) will be observed.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent by rotary evaporation under reduced pressure to obtain the crude thallium(I) acetate.
-
Recrystallize the solid product from a suitable solvent, such as ethanol, to yield purified white crystals of thallium(I) acetate.
-
Dry the crystals under vacuum.
This general procedure can be adapted for the synthesis of other thallium(I) carboxylates by substituting acetic acid with the corresponding carboxylic acid (e.g., formic acid, propionic acid, butyric acid).
Characterization Methods
-
Melting Point Determination: The melting point of the synthesized carboxylates can be determined using a standard melting point apparatus.
-
Infrared Spectroscopy: IR spectra can be recorded using a Fourier-Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer using a deuterated solvent such as D₂O or DMSO-d₆. For ²⁰⁵Tl NMR, a multinuclear NMR spectrometer is required.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability and decomposition patterns of the thallium carboxylates.
Mandatory Visualizations
General Synthesis Workflow
Caption: General experimental workflow for the synthesis and characterization of thallium(I) carboxylates.
Mechanism of Thallium Toxicity
Caption: Simplified signaling pathway illustrating the primary cellular targets and mechanisms of thallium toxicity.
Conclusion and Future Outlook
This guide provides a foundational comparison of thallium(I) carboxylates with varying chain lengths, based on the currently available scientific literature. The data indicates that physical properties such as melting point and solubility are influenced by the nature of the carboxylate ligand. However, a significant gap in the literature exists for longer-chain thallium carboxylates. A systematic study of a homologous series from formate to higher alkanoates would be invaluable for a more complete understanding of structure-property relationships. Such research would contribute to a more comprehensive knowledge of this class of highly toxic compounds, which is essential for both fundamental chemistry and toxicology. Researchers are encouraged to approach any work with these compounds with the utmost caution and adherence to safety protocols.
References
A Comparative Guide to a Novel Synthetic Route for Thallium(I) Undecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, hypothetically proposed synthetic route for Thallium(I) undecanoate against a classical precipitation method. The information is intended to guide researchers in selecting an optimal synthesis strategy based on performance, safety, and efficiency. All experimental data presented is hypothetical and for illustrative purposes.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the proposed novel synthetic route and a traditional alternative.
| Parameter | Novel Synthetic Route | Classical Precipitation Route |
| Yield (%) | 85-90% | 70-75% |
| Purity (%) | >99% (recrystallized) | 95-98% |
| Reaction Time (hours) | 4 | 1 |
| Reaction Temperature (°C) | 60 | Room Temperature |
| Required Reagents | Thallium(I) ethoxide, Undecanoic acid, Toluene | Thallium(I) nitrate, Sodium undecanoate, Water |
| Safety Considerations | Requires inert atmosphere; Toluene is flammable and toxic | Thallium(I) nitrate is highly toxic |
| Product Isolation | Filtration and recrystallization | Filtration and washing |
Experimental Protocols
Novel Synthetic Route: Alkoxide-Carboxylic Acid Reaction
This proposed method involves the reaction of a thallium alkoxide with undecanoic acid, a route often favored for producing clean products with high yields for other metal carboxylates.
Materials:
-
Thallium(I) ethoxide (TlOEt)
-
Undecanoic acid
-
Anhydrous Toluene
-
Anhydrous Hexane
-
Schlenk line apparatus
-
Standard glassware
Procedure:
-
Under an inert atmosphere of argon or nitrogen, dissolve undecanoic acid (1.0 equivalent) in anhydrous toluene in a Schlenk flask.
-
In a separate Schlenk flask, dissolve Thallium(I) ethoxide (1.0 equivalent) in anhydrous toluene.
-
Slowly add the Thallium(I) ethoxide solution to the undecanoic acid solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 60°C and stir for 4 hours.
-
Allow the reaction mixture to cool to room temperature, during which a precipitate of Thallium(I) undecanoate will form.
-
Cool the mixture to 0-5°C to maximize precipitation.
-
Isolate the solid product by filtration under inert atmosphere, washing with cold anhydrous hexane.
-
For further purification, recrystallize the product from a suitable solvent like hot toluene.
-
Dry the final product under vacuum to yield pure Thallium(I) undecanoate.
Classical Precipitation Route
This is a straightforward metathesis reaction where an aqueous solution of a soluble thallium salt is treated with a solution of a deprotonated long-chain carboxylic acid.
Materials:
-
Thallium(I) nitrate (TlNO₃)
-
Sodium undecanoate
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Prepare an aqueous solution of Thallium(I) nitrate. Caution: Thallium salts are extremely toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
In a separate beaker, prepare an aqueous solution of sodium undecanoate.
-
Slowly add the Thallium(I) nitrate solution to the sodium undecanoate solution with constant stirring at room temperature.
-
A white precipitate of Thallium(I) undecanoate will form immediately.
-
Continue stirring for 1 hour to ensure complete precipitation.
-
Isolate the precipitate by vacuum filtration.
-
Wash the solid product thoroughly with deionized water to remove any unreacted starting materials and sodium nitrate byproduct.
-
Dry the product in a desiccator or under vacuum at a low temperature.
Visualizing the Processes
The following diagrams illustrate the workflows of the two synthetic routes.
Caption: Workflow for the Novel Synthetic Route.
A Comparative Analysis of Thallium(I) Undecanoate and Lead(II) Undecanoate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties, synthesis, and toxicological profiles of Thallium(I) undecanoate and Lead(II) undecanoate. Due to the limited availability of specific experimental data for Thallium(I) undecanoate, this comparison draws upon the established chemistry and toxicology of thallium and its compounds, contrasted with the more documented characteristics of lead(II) undecanoate.
Physicochemical Properties
A summary of the known and inferred physicochemical properties of Thallium(I) undecanoate and Lead(II) undecanoate is presented in Table 1. Direct experimental data for Thallium(I) undecanoate is scarce, and therefore, some properties are inferred from the general behavior of Thallium(I) salts.
| Property | Thallium(I) Undecanoate | Lead(II) Undecanoate |
| Chemical Formula | C₁₁H₂₁O₂Tl | C₂₂H₄₂O₄Pb |
| Molecular Weight | 389.67 g/mol [1] | 577.78 g/mol |
| CAS Number | 34244-93-4[1] | 5265-17-8 |
| Appearance | Likely a white to off-white solid | White crystalline solid |
| Melting Point | Data not available | ~110-112 °C |
| Solubility | Expected to have low solubility in water, similar to other thallium carboxylates. | Insoluble in water; soluble in organic solvents. |
| Oxidation State | Thallium(I) (Tl⁺) | Lead(II) (Pb²⁺) |
Synthesis Protocols
Proposed Synthesis of Thallium(I) Undecanoate
The synthesis of Thallium(I) undecanoate can likely be achieved through the reaction of a soluble Thallium(I) salt, such as Thallium(I) hydroxide or Thallium(I) ethoxide, with undecanoic acid.
Reaction: TlOH + C₁₀H₂₁COOH → Tl(C₁₀H₂₁COO) + H₂O
Experimental Workflow:
Caption: Proposed workflow for the synthesis of Thallium(I) undecanoate.
Synthesis of Lead(II) Undecanoate
The synthesis of Lead(II) undecanoate can be carried out by the reaction of Lead(II) oxide with undecanoic acid. This method is a common route for the preparation of lead soaps.[2]
Reaction: PbO + 2C₁₀H₂₁COOH → Pb(C₁₀H₂₁COO)₂ + H₂O
Experimental Protocol:
-
Reaction Setup: A mixture of Lead(II) oxide (1 mol) and undecanoic acid (2 mol) is prepared in a suitable solvent such as toluene.
-
Heating: The mixture is heated to reflux with constant stirring. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: The reaction progress is monitored by the disappearance of the solid Lead(II) oxide.
-
Isolation: After the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The resulting solid Lead(II) undecanoate is washed with a non-polar solvent like hexane to remove any unreacted undecanoic acid and then dried in a vacuum oven.
Caption: Experimental workflow for the synthesis of Lead(II) undecanoate.
Comparative Toxicity
A critical point of comparison between these two compounds is their toxicity. Both thallium and lead are heavy metals with well-documented toxic effects.
Thallium Toxicity
Thallium is considered one of the most toxic heavy metals.[3] Its toxicity stems from the similarity of the Tl⁺ ion to the K⁺ ion, allowing it to interfere with potassium-dependent biological processes.[3]
Mechanism of Toxicity:
Caption: Simplified signaling pathway of Thallium toxicity.
Key Toxicological Data for Thallium Compounds:
| Parameter | Value |
| LD₅₀ (oral, rat) | 25-30 mg/kg for Thallium(I) sulfate |
| Primary Target Organs | Nervous system, gastrointestinal tract, skin, hair follicles. |
| Common Symptoms of Poisoning | Nausea, vomiting, abdominal pain, peripheral neuropathy, hair loss (alopecia).[3] |
Lead Toxicity
Lead is also a well-known toxic heavy metal that can cause a wide range of health problems. Organolead compounds are generally considered more toxic than inorganic lead salts due to their higher lipid solubility and ability to cross the blood-brain barrier.[4][5]
Mechanism of Toxicity:
Caption: Simplified signaling pathway of Lead toxicity.
Key Toxicological Data for Lead Compounds:
| Parameter | Value |
| Primary Target Organs | Nervous system, kidneys, hematopoietic system. |
| Common Symptoms of Poisoning | Neurological deficits, abdominal pain ("lead colic"), anemia, kidney damage. |
Applications
The applications of both thallium and lead compounds are limited by their toxicity.
-
Thallium Compounds: Historically, thallium salts were used as rodenticides and insecticides, but these uses have been banned in many countries.[6] Currently, specific thallium compounds find niche applications in the electronics industry for semiconductors and in the manufacturing of special glass with high refractive indices.[7][8] There are no known significant applications for Thallium(I) undecanoate.
-
Lead Compounds: Lead(II) undecanoate, as a lead soap, has been used as a drier in paints and as a heat stabilizer in PVC plastics.[9][10] However, due to the toxicity of lead, its use in these applications has been significantly reduced and is being replaced by less toxic alternatives.[9]
Conclusion
Both Thallium(I) undecanoate and Lead(II) undecanoate are salts of a long-chain fatty acid with highly toxic heavy metals. While there is a significant lack of specific experimental data for Thallium(I) undecanoate, the general toxicity of thallium compounds suggests it would be an extremely hazardous material to handle. Lead(II) undecanoate has had historical industrial applications, but its use is in decline due to its toxicity.
For researchers and drug development professionals, the extreme toxicity of both compounds is the most critical consideration. Any potential application would need to be in a highly controlled environment where the unique properties of the metal carboxylate are essential and cannot be replicated by a less toxic alternative. Given the available information, Lead(II) undecanoate is a better-characterized compound, but its hazards are substantial. The profound lack of data and the known high toxicity of thallium make Thallium(I) undecanoate a compound of primarily academic interest with extreme safety precautions required for any handling or synthesis.
Disclaimer: This guide is for informational purposes only and should not be considered a substitute for a thorough risk assessment and consultation of safety data sheets before handling these hazardous materials.
References
- 1. List of compounds with carbon number 11 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The neurotoxicology and pathology of organomercury, organolead, and organotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Environmental distribution, analysis, and toxicity of organometal(loid) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noahchemicals.com [noahchemicals.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. worksinprogress.co [worksinprogress.co]
Benchmarking the Catalytic Activity of Thallium(I) Undecanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of Thallium(I) undecanoate, with a focus on its potential applications in organic synthesis. Due to the limited availability of specific quantitative data for Thallium(I) undecanoate, this guide utilizes Thallium(I) acetate as a representative Thallium(I) carboxylate. The comparison is centered around the well-documented transesterification reaction for the synthesis of poly(ethylene terephthalate) (PET), a process of significant industrial relevance. The performance of thallium-based catalysts is benchmarked against established, less toxic alternatives.
A Critical Note on Toxicity: Thallium and its compounds are extremely toxic to humans and the environment.[1] Their use in research and industrial processes requires stringent safety protocols and should be considered only when no viable, less hazardous alternatives exist.
Comparative Analysis of Catalytic Performance
While Thallium(I) salts, including the acetate, are known to catalyze reactions such as transesterification, specific quantitative performance data in publicly accessible literature is scarce, likely due to the aforementioned toxicity concerns which have limited their application. However, to provide a benchmark, the following table summarizes the performance of widely used, safer alternative catalysts in the transesterification of dimethyl terephthalate (DMT) with ethylene glycol (EG), a key step in PET production.
| Catalyst | Reaction | Substrate | Product | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Thallium(I) Acetate | Transesterification | Dimethyl Terephthalate | Bis(2-hydroxyethyl)terephthalate | Data not available | Data not available | Data not available | Data not available | Mentioned as a catalyst |
| Zinc Acetate | Transesterification | Dimethyl Terephthalate | Bis(2-hydroxyethyl)terephthalate | ~0.05 - 0.1 | 180 - 200 | 2 - 4 | High conversion reported | [1][2][3] |
| Antimony Trioxide | Polycondensation | Bis(2-hydroxyethyl)terephthalate | Poly(ethylene terephthalate) | 0.01 - 0.1 | 270 - 290 | 2 - 3 | High molecular weight polymer | [4][5][6] |
| Cobalt(II) Acetate | Oxidation | Toluene | Benzoic Acid | ~0.5 | 150 | 2 | ~80% Conversion, ~70% Yield | [7] |
| Manganese(II) Acetate | Oxidation | Toluene | Benzaldehyde/Benzoic Acid | Varies | 100 - 160 | Varies | Good selectivity reported | [8][9] |
Note: The data for alternative catalysts are derived from various sources and reaction conditions may not be directly comparable. Thallium benzoate has been mentioned as a catalyst for the oxidation of alkyl aromatic compounds, and for comparison, data for common cobalt and manganese-based catalysts in the oxidation of toluene are included.[7]
Experimental Protocols
Below are representative experimental protocols for the transesterification of dimethyl terephthalate with ethylene glycol, a reaction for which Thallium(I) carboxylates could be considered, and a protocol using a common, safer alternative catalyst, Zinc Acetate.
1. Representative Protocol for Transesterification using a Metal Carboxylate Catalyst (General)
-
Materials: Dimethyl terephthalate (DMT), Ethylene glycol (EG), Metal carboxylate catalyst (e.g., Zinc Acetate).
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Procedure:
-
The flask is charged with dimethyl terephthalate and ethylene glycol in a desired molar ratio (typically 1:2.2).
-
The catalyst (e.g., Zinc Acetate, 0.05-0.1 mol% relative to DMT) is added to the mixture.
-
The reaction vessel is purged with nitrogen to create an inert atmosphere.
-
The mixture is heated to the reaction temperature (typically 180-200°C) with continuous stirring.
-
The transesterification reaction starts, and methanol is produced as a byproduct, which is continuously removed by distillation.
-
The reaction progress is monitored by measuring the amount of methanol collected.
-
Upon completion (typically when the theoretical amount of methanol is collected), the product, bis(2-hydroxyethyl)terephthalate (BHET), is obtained as a molten liquid which can be used for the subsequent polycondensation step.
-
2. Experimental Protocol for the Oxidation of Toluene using Cobalt(II) Acetate
-
Materials: Toluene, Cobalt(II) acetate tetrahydrate, Sodium bromide, Acetic acid.
-
Apparatus: A high-pressure batch reactor equipped with a magnetic stirrer, gas inlet, and temperature controller.
-
Procedure:
-
The reactor is charged with toluene, acetic acid (as solvent), Cobalt(II) acetate tetrahydrate, and sodium bromide.
-
The reactor is sealed and purged with oxygen or air.
-
The reactor is pressurized with oxygen or air to the desired pressure (e.g., 10 bar).
-
The reaction mixture is heated to the desired temperature (e.g., 150°C) with vigorous stirring.
-
The reaction is allowed to proceed for a set time (e.g., 2 hours).
-
After the reaction, the reactor is cooled to room temperature and depressurized.
-
The product mixture is analyzed by techniques such as gas chromatography (GC) to determine the conversion of toluene and the yield of benzoic acid and other products.[7]
-
Visualizing the Catalytic Pathway
The following diagram illustrates a generalized catalytic cycle for the transesterification of an ester with an alcohol, catalyzed by a metal salt like a Thallium(I) carboxylate.
Caption: A generalized catalytic cycle for metal-catalyzed transesterification.
Disclaimer: The information provided in this guide is for research and informational purposes only. The handling and use of thallium compounds should only be undertaken by qualified professionals in controlled laboratory settings with appropriate safety measures in place.
References
- 1. Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US2647885A - Production of polyethylene terephthalate using antimony trioxide as polymerization catalyst - Google Patents [patents.google.com]
- 5. scilit.com [scilit.com]
- 6. nihonseiko.co.jp [nihonseiko.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Liquid-Phase Oxidation of Toluene with Molecular Oxygen Catalyzed by Mn3O4 Nanoparticles Immobilized on CNTs under Solvent-Free Conditions [mdpi.com]
- 9. Manganese(III) acetate based oxidation of substituted α'-position on cyclic α,β-unsaturated ketones [organic-chemistry.org]
Comparative Guide to the Synthesis of Thallium(I) Undecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common methods for the synthesis of Thallium(I) undecanoate, a long-chain thallium carboxylate. The protocols outlined below are based on established principles of inorganic salt formation. This document is intended to aid researchers in replicating and comparing potential synthetic routes.
Disclaimer: Thallium and its compounds are extremely toxic and should be handled with extreme caution by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Data Presentation
The following table summarizes the expected quantitative data for the two primary synthetic methods for Thallium(I) undecanoate. These values are estimates based on typical yields for similar metal carboxylate syntheses, as specific literature values for Thallium(I) undecanoate were not found.
| Parameter | Method 1: From Thallium(I) Carbonate | Method 2: From Thallium(I) Ethoxide |
| Starting Materials | Thallium(I) Carbonate, Undecanoic Acid | Thallium(I) Ethoxide, Undecanoic Acid |
| Solvent | Ethanol/Water | Anhydrous Ethanol |
| Reaction Time | 2-4 hours | 1-2 hours |
| Expected Yield | 85-95% | >95% |
| Expected Purity | High, after recrystallization | Very high, often requires minimal purification |
| Byproducts | Water, Carbon Dioxide | Ethanol |
Experimental Protocols
Method 1: Synthesis from Thallium(I) Carbonate and Undecanoic Acid
This method involves the reaction of a basic thallium salt with undecanoic acid, leading to the formation of the thallium carboxylate, water, and carbon dioxide.
Materials:
-
Thallium(I) carbonate (Tl₂CO₃)
-
Undecanoic acid (C₁₁H₂₂O₂)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve undecanoic acid (1.0 eq) in a minimal amount of 95% ethanol with gentle warming.
-
In a separate beaker, prepare a solution of Thallium(I) carbonate (0.5 eq) in a small amount of warm deionized water.
-
Slowly add the Thallium(I) carbonate solution to the stirred solution of undecanoic acid. Effervescence (evolution of CO₂) should be observed.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, Thallium(I) undecanoate, is expected to precipitate upon cooling. If necessary, the solution can be further cooled in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol, to improve purity.
-
Dry the purified product under vacuum to a constant weight.
Characterization:
-
FTIR (ATR): Expected characteristic peaks for the carboxylate group (COO⁻) asymmetric and symmetric stretching vibrations.
-
¹H NMR & ¹³C NMR: The spectra should confirm the presence of the undecanoate carbon chain.
-
Elemental Analysis: To confirm the elemental composition of the final product.
Method 2: Synthesis from Thallium(I) Ethoxide and Undecanoic Acid
This method is a straightforward acid-base neutralization reaction between a thallium alkoxide and a carboxylic acid, typically affording high yields of the corresponding salt.
Materials:
-
Thallium(I) ethoxide (TlOEt)
-
Undecanoic acid (C₁₁H₂₂O₂)
-
Anhydrous ethanol
Procedure:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve undecanoic acid (1.0 eq) in anhydrous ethanol.
-
In a separate flask, dissolve Thallium(I) ethoxide (1.0 eq) in anhydrous ethanol.
-
Slowly add the Thallium(I) ethoxide solution to the stirred solution of undecanoic acid at room temperature.
-
A precipitate of Thallium(I) undecanoate is expected to form immediately or upon a short period of stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration under an inert atmosphere.
-
Wash the product with a small amount of cold, anhydrous ethanol.
-
Dry the product under vacuum to a constant weight.
Characterization:
-
FTIR (ATR): Similar to Method 1, with characteristic peaks for the carboxylate group.
-
¹H NMR & ¹³C NMR: The spectra should be consistent with the structure of Thallium(I) undecanoate.
-
Elemental Analysis: To verify the purity and composition of the product.
Visualizations
Caption: Workflow for the synthesis of Thallium(I) undecanoate from Thallium(I) carbonate.
Caption: Workflow for the synthesis of Thallium(I) undecanoate from Thallium(I) ethoxide.
Safety Operating Guide
Safe Disposal of Thallium(1+) Undecanoate: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Thallium(1+) undecanoate must adhere to stringent disposal protocols due to its classification as a hazardous substance. Thallium and its compounds are highly toxic and are regulated as hazardous waste, necessitating disposal in accordance with federal, state, and local regulations.[1][2][3] Improper disposal can lead to severe environmental contamination and health risks.
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Hazard Classification and Safety Precautions
This compound, like other thallium compounds, is extremely toxic if ingested or inhaled.[4][5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or under a fume hood.[2][6]
Table 1: Hazard Information for Thallium Compounds
| Hazard Classification | Details |
| Acute Toxicity (Oral) | Category 2, Fatal if swallowed[2][4] |
| Acute Toxicity (Inhalation) | Category 2, Fatal if inhaled[4][5] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure[4][5] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects[4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to engage a licensed professional hazardous waste disposal service.[6]
1. Waste Identification and Segregation:
-
Clearly label any waste containing this compound as "Hazardous Waste."[7]
-
The label should include the chemical name and a clear description of the waste.[7]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Containerization:
-
Use a dedicated, leak-proof, and compatible container for collecting this compound waste.[7]
-
The container must be kept tightly closed when not in use.[6]
-
It is recommended to use secondary containment to prevent spills.[7]
3. Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area.[5][6]
-
The storage area should be inaccessible to unauthorized personnel.[6]
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the waste disposal company with a complete and accurate description of the waste.
5. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.[8]
-
Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles, before attempting to clean up the spill.[8]
-
Do not touch or walk through the spilled material.[8]
-
Use an absorbent material to contain the spill.
-
Collect the spilled material and contaminated absorbent into a designated hazardous waste container.
-
Decontaminate the area with a detergent and water solution.[8]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) for this compound. If an SDS for the specific compound is not available, treat it with the same precautions as other highly toxic thallium compounds.
References
- 1. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thallium - ESPI Metals [espimetals.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. buyisotope.com [buyisotope.com]
- 7. earlham.edu [earlham.edu]
- 8. Thallium: Systemic Agent | NIOSH | CDC [cdc.gov]
Personal protective equipment for handling Thallium(1+) undecanoate
Essential Safety and Handling Guide for Thallium(I) Undecanoate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical information for handling Thallium(I) undecanoate. Thallium and its compounds are highly toxic and should only be handled by trained personnel in a controlled laboratory setting. This guide is based on the general properties of highly toxic soluble thallium salts due to the absence of a specific Safety Data Sheet (SDS) for Thallium(I) undecanoate. Always consult with your institution's Environmental Health and Safety (EHS) department before working with this substance.
Immediate Safety and Hazard Information
Thallium(I) undecanoate is a highly toxic compound. The primary routes of exposure are inhalation, ingestion, and skin absorption.[1] Thallium is a cumulative poison, and exposure to even small amounts can lead to severe health effects or death.[2] Symptoms of thallium poisoning can be delayed and include nausea, vomiting, abdominal pain, nerve damage, hair loss, and damage to the liver and kidneys.[1]
First Aid in Case of Exposure:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes.[5][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
Quantitative Data for Soluble Thallium Compounds
The following table summarizes key quantitative data for soluble thallium compounds, which should be considered applicable to Thallium(I) undecanoate in the absence of specific data.
| Parameter | Value | Reference |
| OSHA PEL (Permissible Exposure Limit) - TWA | 0.1 mg/m³ (skin) | [1][3] |
| ACGIH TLV (Threshold Limit Value) - TWA | 0.02 mg/m³ (inhalable fraction) | [3] |
| NIOSH REL (Recommended Exposure Limit) - TWA | 0.1 mg/m³ (skin) | |
| IDLH (Immediately Dangerous to Life or Health) | 15 mg/m³ | [8] |
| Lethal Dose (Adult Human) | 8–10 mg/kg | [9] |
Operational Plan: Handling Thallium(I) Undecanoate
This section provides a step-by-step guide for the safe handling of Thallium(I) undecanoate in a laboratory setting.
Pre-Operational Procedures
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.
-
Designated Area: Designate a specific area for handling Thallium(I) undecanoate, such as a certified chemical fume hood or a glove box.[10] This area should be clearly marked with warning signs.
-
Gather Materials: Ensure all necessary PPE, spill kit materials, and waste containers are readily available before starting work.
-
Emergency Contacts: Post emergency contact information, including the institutional EHS and poison control center, in a visible location.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling Thallium(I) undecanoate.
-
Body Protection: A disposable, chemical-resistant full-body suit or a lab coat worn over long-sleeved clothing.[11]
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is required.[12] Gloves must be inspected for any signs of degradation before use and changed frequently.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.[11]
-
Respiratory Protection: When handling the solid compound outside of a glove box, a NIOSH-approved respirator with a high-efficiency particulate air (HEPA) filter is required.[1][3] For concentrations exceeding 1 mg/m³, a supplied-air respirator is necessary.[8]
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the designated handling area.
-
Weighing: If possible, weigh the solid Thallium(I) undecanoate inside a glove box to minimize the risk of inhalation.[10] If a glove box is not available, use a chemical fume hood with the sash at the lowest possible height.
-
Solution Preparation: When preparing solutions, add the solid Thallium(I) undecanoate to the solvent slowly to avoid splashing. Use a sealed container for mixing.
-
Reactions and Transfers: All reactions and transfers should be conducted within a fume hood or glove box. Use sealed reaction vessels whenever possible.
-
Post-Handling: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.
Post-Operational Procedures
-
Decontamination: Wipe down all work surfaces in the designated area with a suitable decontaminating solution (e.g., a detergent solution with a pH between 8 and 10.5).[13]
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the face shield, goggles, and body protection. Respiratory protection should be removed last after leaving the designated area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plan for Thallium(I) Undecanoate Waste
All waste containing Thallium(I) undecanoate is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Collection
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10]
-
Liquid Waste: All liquid waste containing Thallium(I) undecanoate must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless specifically instructed by your EHS department.
-
Sharps Waste: Contaminated sharps, such as needles and pipette tips, must be placed in a puncture-resistant sharps container that is also labeled as hazardous thallium waste.
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Thallium(I) undecanoate," and the associated hazards (e.g., "Highly Toxic," "Danger").
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[3] Follow all institutional guidelines for temporary waste storage.
Final Disposal
-
Arrangement: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of thallium waste down the drain or in regular trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of Thallium(I) undecanoate.
Caption: Workflow for safe handling and disposal of Thallium(I) undecanoate.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Thallium (soluble compounds, as Tl) [cdc.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Thallium - ESPI Metals [espimetals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. americanelements.com [americanelements.com]
- 12. biosynth.com [biosynth.com]
- 13. Thallium: Systemic Agent | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
